Palmatrubin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIDYLGKMWNEA-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347303 | |
| Record name | Palmatrubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-68-4 | |
| Record name | Palmatrubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatrubin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Palmatrubin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatrubin, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological evaluations are presented, alongside a visual representation of its implicated signaling pathways, to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a quaternary isoquinoline alkaloid characterized by a tetracyclic ring system. Its systematic IUPAC name is 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol.
| Identifier | Value |
| IUPAC Name | 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol[1] |
| Molecular Formula | C₂₀H₂₀NO₄⁺[1] |
| Molecular Weight | 338.38 g/mol [1] |
| CAS Number | 16176-68-4[1] |
| Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O |
| InChI | InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 |
| InChIKey | QBUIDYLGKMWNEA-UHFFFAOYSA-O |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | Commercial supplier data |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| pKa | Data not available | N/A |
Spectroscopic Properties
Detailed spectroscopic data for this compound are essential for its identification and characterization. While complete spectra are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and data from related compounds.
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible Spectroscopy | Absorption maxima (λmax) are expected in the UV-A and visible regions due to the extended conjugated system of the protoberberine core. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C=N⁺ (iminium) functional groups are anticipated. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for aromatic protons, methoxy groups, and methylene protons of the dihydroisoquinoline core. ¹³C NMR would reveal signals for quaternary aromatic carbons, methoxy carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum would show a prominent molecular ion peak corresponding to the cationic formula [C₂₀H₂₀NO₄]⁺. Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the tetracyclic system. |
Biological and Pharmacological Activities
Extensive research has been conducted on the biological activities of Palmatine, a closely related protoberberine alkaloid. It is highly probable that this compound shares a similar pharmacological profile. Key activities include:
-
Anti-inflammatory Activity: Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.
-
Antioxidant Activity: The compound exhibits significant antioxidant properties, protecting against oxidative stress.
-
Anticancer Activity: Palmatine has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest.
-
Antimicrobial Activity: It displays a broad spectrum of antimicrobial activity against various bacteria and fungi.
Signaling Pathways
The biological effects of Palmatine/Palmatrubin are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanism for its anti-inflammatory and antioxidant activities.
Caption: Proposed signaling pathways modulated by this compound.
Experimental Protocols
Isolation of this compound from Tinospora sagittata
This protocol is adapted from a method for isolating the related alkaloid, Palmatine, from a similar plant species.
Workflow Diagram:
Caption: Workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction:
-
Air-dry the stems of Tinospora sagittata in the shade and pulverize them into a coarse powder.
-
Perform Soxhlet extraction of the powdered plant material with a 70:30 mixture of methanol and acetone for approximately 16 hours at 40°C.
-
Repeat the extraction cycle four times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
-
Solvent Partitioning:
-
Suspend the residue in a mixture of chloroform and water.
-
Separate the layers in a separatory funnel. Collect the chloroform layer, which will contain the alkaloids.
-
-
Column Chromatography:
-
Dry the chloroform extract over anhydrous sodium sulfate and then evaporate to dryness.
-
Subject the dried extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Purification and Characterization:
-
Pool the fractions containing the compound of interest and subject them to further purification, if necessary, using techniques such as preparative high-performance liquid chromatography (HPLC).
-
Characterize the purified compound using spectroscopic methods (NMR, MS, IR, and UV-Vis) to confirm its identity and purity as this compound.
-
In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)
This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a compound.
Workflow Diagram:
Caption: Workflow for the in vivo anti-inflammatory assay.
Detailed Protocol:
-
Animals: Use healthy male Wistar rats, acclimatized to the laboratory conditions.
-
Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and one or more test groups (different doses of this compound).
-
Dosing: Administer the vehicle, standard drug, or this compound orally to the respective groups.
-
Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for the broth microdilution antimicrobial assay.
Detailed Protocol:
-
Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth.
-
Inoculation: Inoculate each well containing the this compound dilutions with the microbial suspension. Include a positive control well (microorganism without this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, alongside its pharmacological potential. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the advancement of research into the therapeutic applications of this intriguing alkaloid. Further studies are required to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety.
References
Palmatrubin: An In-depth Technical Guide on a Protoberberine Alkaloid
A Note on Data Availability: Scientific literature providing in-depth technical data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathways for Palmatrubin, is currently limited. This guide presents the available information on the origin and chemical identity of this compound. As a comprehensive analysis is not possible due to the scarcity of specific research, this document will also provide a detailed technical overview of Palmatine , a closely related and extensively studied protoberberine alkaloid found in the same botanical family. This comparative information is intended to provide valuable context for researchers, scientists, and drug development professionals.
This compound: Origin and Chemical Identity
This compound is a protoberberine alkaloid of natural origin.
Botanical Source: this compound has been identified in Tinospora sagittata (Oliv.) Gagnep, a plant belonging to the Menispermaceae family.[1]
Chemical Identity:
-
IUPAC Name: 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol
-
Molecular Formula: C₂₀H₂₀NO₄⁺
-
CAS Number: 16176-68-4
Palmatine: A Comprehensive Technical Overview
Palmatine is a well-characterized protoberberine alkaloid with a wide range of documented biological activities. It is also found in species of the Tinospora genus, alongside other plants.[2]
Data Presentation: Quantitative Biological Data for Palmatine
| Biological Activity | Assay/Model | Test System | Result (IC₅₀/Effect) | Reference |
| Anticancer | MTT Assay | Human breast cancer cell lines (MCF-7, T47D, ZR-75-1) | IC₅₀: 5.126 - 5.805 µg/mL | [3][4] |
| Anticancer | Anchorage-independent growth assay | Human prostate cancer cell lines (DU145, PC-3, C4-2B) | Significant inhibition of colony formation | [5] |
| Anti-inflammatory | - | - | Reduces inflammation | [6] |
| Antimicrobial | - | Gram-positive and Gram-negative bacteria | Potent activity, especially against Gram-positive bacteria | [2] |
| Antidiarrheal | Ussing chamber | Isolated rat distal colon | Inhibits Ca²⁺- and cAMP-activated Cl⁻ secretion | [7] |
| Neuroprotective | - | - | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | [2] |
Experimental Protocols: Key Methodologies for Palmatine Research
A. Isolation and Purification of Palmatine from Berberis cretica [3][4]
-
Extraction:
-
Air-dried and powdered roots of Berberis cretica are macerated with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure.
-
-
Acid-Base Partitioning:
-
The residue is dissolved in 10% acetic acid and filtered.
-
The acidic solution is washed with diethyl ether.
-
The pH of the aqueous phase is adjusted to 10 with 25% ammonium hydroxide.
-
The alkaloid fraction is extracted with chloroform.
-
-
Chromatographic Purification:
-
The chloroform extract is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of chloroform and methanol.
-
Fractions containing palmatine are identified by thin-layer chromatography (TLC).
-
Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure palmatine.
-
B. Cell Viability (MTT) Assay for Anticancer Activity [3][4]
-
Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of palmatine for 48-72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Signaling Pathways Modulated by Palmatine
Palmatine exerts its biological effects by modulating several key signaling pathways.
A. Inhibition of NF-κB Signaling Pathway in Prostate Cancer [5]
Palmatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in prostate cancer cells. This inhibition leads to the downregulation of NF-κB target genes, such as FLICE-like inhibitory protein (FLIP), which is involved in apoptosis resistance.
Caption: Inhibition of the NF-κB signaling pathway by Palmatine.
B. Modulation of Ion Transport in Intestinal Epithelial Cells [7]
Palmatine inhibits chloride secretion in the colon by targeting key ion channels involved in both calcium-activated and cAMP-activated signaling pathways. This dual inhibition contributes to its antidiarrheal effects.
Caption: Modulation of ion transport pathways by Palmatine.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Palmatine - Wikipedia [en.wikipedia.org]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmatine - Foreal BioTech [forealbio.com]
- 7. Palmatine, a protoberberine alkaloid, inhibits both Ca2+- and cAMP-activated Cl− secretion in isolated rat distal colon - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synthesis of Palmatine Derivatives: A Technical Guide
An In-depth Examination of Palmatine Modification for Enhanced Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
While the specific synthesis of a compound denoted as "Palmatrubin" from Palmatine is not documented in the reviewed scientific literature, extensive research has been conducted on the synthesis of various Palmatine derivatives. This technical guide provides a comprehensive overview of the synthesis of these derivatives, with a particular focus on modifications at the C-9 position, which have been shown to significantly enhance the therapeutic properties of the parent alkaloid.
Palmatine, a protoberberine alkaloid, exhibits a range of pharmacological activities. However, to improve its potency and overcome limitations, researchers have explored the synthesis of novel derivatives. This guide details the chemical pathways, experimental protocols, and resultant data from these synthetic efforts, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Quantitative Data Summary
The following table summarizes the yields of various 9-O-substituted Palmatine derivatives, providing a comparative overview of the efficiency of different synthetic routes.
| Compound | Derivative | Yield (%) | Reference |
| 3b | 9-O-propylpalmatine | 82 | [1] |
| 5b | 9-O-2-(1-piperidine)ethylpalmatine | 28 | [1] |
| 5c | 9-O-2-(1-butanamine)ethylpalmatine | 29 | [1] |
Experimental Protocols
The synthesis of 9-O-substituted Palmatine derivatives generally involves the reaction of Palmatine with a suitable alkylating or acylating agent in the presence of a base. The following protocols are based on methodologies described in the scientific literature.
General Procedure for the Synthesis of 9-O-Alkylpalmatine Derivatives
This procedure outlines the synthesis of derivatives such as 9-O-propylpalmatine.
Materials:
-
Palmatine
-
Appropriate alkyl halide (e.g., propyl bromide)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
A base (e.g., Sodium hydride - NaH)
-
Reagents for work-up and purification (e.g., water, ethyl acetate, silica gel for column chromatography)
Protocol:
-
Dissolve Palmatine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time to allow for the formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with heating for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 9-O-alkylpalmatine derivative.
Visualizing the Synthesis
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways for the modification of Palmatine.
Caption: General synthesis pathway for 9-O-alkylpalmatine derivatives.
Caption: Experimental workflow for the synthesis and purification of 9-O-substituted Palmatine derivatives.
Conclusion
The synthesis of Palmatine derivatives, particularly through modification at the C-9 position, represents a promising strategy for the development of new therapeutic agents with enhanced pharmacological profiles. The methodologies outlined in this guide, supported by quantitative data and visual representations of the synthetic pathways, provide a solid foundation for researchers engaged in the structural modification of natural products to discover novel drug candidates. Further exploration of different substituents and optimization of reaction conditions may lead to the discovery of even more potent and selective Palmatine-based therapeutics.
References
The Biological Activity of Palmatrubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palmatrubin, and more specifically its derivative 13-methyl-palmatrubine, has emerged as a promising natural compound with significant anti-cancer properties. Isolated from Corydalis yanhusuo, this protoberberine alkaloid has demonstrated potent cytotoxic effects against various cancer cell lines, with a particular efficacy observed in non-small cell lung cancer. This technical guide provides a comprehensive overview of the biological activities of 13-methyl-palmatrubine, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The primary focus of this document is to furnish researchers and drug development professionals with a detailed understanding of 13-methyl-palmatrubine's potential as a therapeutic agent.
Introduction
Natural products remain a vital source of novel therapeutic agents, with a rich history of providing scaffolds for the development of anti-cancer drugs. Corydalis yanhusuo is a traditional Chinese medicinal herb long used for its analgesic and anti-inflammatory properties. Recent investigations have led to the isolation and characterization of several bioactive alkaloids from this plant, including 13-methyl-palmatrubine. This compound has garnered significant interest for its selective cytotoxicity towards cancer cells while exhibiting lower toxicity in normal cells.[1] This guide synthesizes the current knowledge on the biological activities of 13-methyl-palmatrubine, with a focus on its anti-cancer effects.
Anticancer Activity
The primary biological activity of 13-methyl-palmatrubine that has been extensively studied is its anticancer effect. Research has shown that it inhibits the proliferation of a range of cancer cells, induces apoptosis, and causes cell cycle arrest.
Cytotoxicity
13-methyl-palmatrubine exhibits a dose- and time-dependent cytotoxic effect on a panel of human cancer cell lines. Among the cell lines tested, the human lung carcinoma cell line A549 has been identified as the most sensitive.[2] In contrast, the compound shows significantly less cytotoxicity in normal human cell lines, such as L02 and HEK293, suggesting a degree of cancer cell selectivity.[3]
Table 1: In Vitro Cytotoxicity of 13-methyl-palmatrubine
| Cell Line | Cancer Type | IC50 Value (µg/mL) at 48h | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.57 ± 3.58 | [2] |
| MCF-7 | Breast Adenocarcinoma | More resistant than A549 | [2] |
| HepG2 | Hepatocellular Carcinoma | More resistant than A549 | [2] |
| PC-3 | Prostate Cancer | More resistant than A549 | [2] |
| HCT-116 | Colorectal Carcinoma | More resistant than A549 | [2] |
| L02 | Normal Human Liver Cell | Significantly higher than A549 | [3] |
| HEK293 | Normal Human Embryonic Kidney | Significantly higher than A549 | [3] |
| *Specific IC50 values for these cell lines are not provided in the primary literature but are stated to be higher than that of A549 cells. |
Induction of Apoptosis
13-methyl-palmatrubine is a potent inducer of apoptosis in A549 cells. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1/S phase transition in A549 cells in a dose-dependent manner.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins.
Mechanism of Action: Signaling Pathways
The anticancer effects of 13-methyl-palmatrubine are mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. The primary pathways identified are the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]
Inhibition of the EGFR Signaling Pathway
13-methyl-palmatrubine has been shown to block the EGFR signaling pathway. By inhibiting the activation of EGFR, it effectively curtails downstream signaling that promotes cancer cell growth and survival.
Activation of the MAPK Signaling Pathway
Concurrently with EGFR inhibition, 13-methyl-palmatrubine activates the p38 and c-Jun N-terminal kinase (JNK) pathways, which are components of the MAPK signaling cascade.[1][3] The activation of these stress-activated protein kinases is known to contribute to the induction of apoptosis.
Figure 1: Signaling pathways modulated by 13-methyl-palmatrubine.
In Vivo Antitumor Activity
The anticancer efficacy of 13-methyl-palmatrubine has been validated in a preclinical in vivo model. In nude mice bearing A549 tumor xenografts, intraperitoneal administration of 13-methyl-palmatrubine resulted in a significant reduction in tumor growth without causing notable toxicity to the animals, as indicated by stable body weights.[1][2]
Table 2: In Vivo Antitumor Effect of 13-methyl-palmatrubine on A549 Xenografts
| Treatment Group | Dosage | Tumor Weight (g) | Inhibition Rate (%) | Reference |
| Control (Saline) | - | - | - | [1] |
| Low Dose | Not Specified | Reduced | Not Specified | [1] |
| Medium Dose | Not Specified | Reduced | Not Specified | [1] |
| High Dose | Not Specified | Reduced | Not Specified | [1] |
Other Biological Activities
While the primary focus of research on 13-methyl-palmatrubine has been its anticancer properties, related protoberberine alkaloids and extracts from Corydalis yanhusuo have been reported to possess anti-inflammatory and antioxidant activities.[1][4] However, specific studies detailing these activities for 13-methyl-palmatrubine are currently limited in the available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
In Vitro Cytotoxicity: MTT Assay
This protocol is used to assess the effect of 13-methyl-palmatrubine on the viability of cancer cells.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of 13-methyl-palmatrubine. A stock solution is typically prepared in DMSO and then diluted in culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat A549 cells with various concentrations of 13-methyl-palmatrubine for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat A549 cells with 13-methyl-palmatrubine for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 4 hours at 4°C.
-
Staining: Wash the fixed cells and resuspend them in PBS containing RNase A. Then, add propidium iodide (PI) for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in the EGFR and MAPK pathways.
Figure 3: General workflow for Western blot analysis.
Protocol:
-
Cell Lysis: After treatment with 13-methyl-palmatrubine, lyse the A549 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-EGFR, total EGFR, p-P38, total P38, p-JNK, total JNK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of 13-methyl-palmatrubine.
Protocol:
-
Cell Implantation: Subcutaneously inject A549 cells (1 x 10⁶ cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer 13-methyl-palmatrubine intraperitoneally every 3 days for a total of 7 treatments. The control group receives saline.
-
Monitoring: Monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors to determine the tumor growth inhibition rate.
Conclusion and Future Directions
13-methyl-palmatrubine, a bioactive alkaloid from Corydalis yanhusuo, demonstrates significant potential as an anti-cancer agent, particularly for non-small cell lung cancer. Its mechanism of action, involving the dual modulation of the EGFR and MAPK signaling pathways, provides a strong rationale for its further development. The compound's ability to induce apoptosis and cell cycle arrest, coupled with its in vivo efficacy and relative safety in normal cells, underscores its therapeutic promise.
Future research should focus on several key areas. Firstly, a more comprehensive evaluation of its cytotoxicity across a broader panel of cancer cell lines is warranted to determine its full spectrum of activity. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and administration routes for potential clinical applications. Finally, further investigation into its potential anti-inflammatory and antioxidant properties could reveal additional therapeutic benefits. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel, natural product-based cancer therapies.
References
- 1. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cintamanitonics.com [cintamanitonics.com]
- 4. The Analgesic Properties of Corydalis yanhusuo: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Palmatrubin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatrubin, a protoberberine alkaloid, and its close structural analog palmatine, have emerged as promising natural compounds with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound and related compounds, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support further research and drug development initiatives. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these alkaloids.
Core Mechanisms of Action
This compound and its derivatives exert their biological effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest in cancer cells, modulating key signaling pathways involved in inflammation and cell survival, and mitigating oxidative stress.
Anticancer Activity
The anticancer properties of this compound and its analogs are attributed to their ability to trigger programmed cell death and halt the proliferation of cancer cells. Studies on 13-methyl-palmatrubine, a derivative of this compound, have shown significant cytotoxic effects against various cancer cell lines, with a particular sensitivity observed in A549 lung cancer cells[1][2][3].
Induction of Apoptosis: 13-methyl-palmatrubine has been demonstrated to induce apoptosis in A549 cells in a dose-dependent manner[1]. The mechanism primarily involves the intrinsic mitochondrial pathway, characterized by:
-
Induction of apoptosis through the activation of caspase-3 and -9[3].
Cell Cycle Arrest: In addition to apoptosis, 13-methyl-palmatrubine causes cell cycle arrest at the G1 phase in A549 cells[1]. This is achieved through the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin E expression[1]. The regulation of the cell cycle is a complex process, and the inhibition of CDK4/6 is a key mechanism for inducing G1 arrest[4]. While not directly shown for this compound, the modulation of CDK inhibitors like p21 and p27 is a common mechanism for halting cell cycle progression[5][6][7][8].
Modulation of Signaling Pathways: The anticancer effects are further mediated by the modulation of critical signaling pathways:
-
EGFR Pathway: 13-methyl-palmatrubine has been found to block the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1][2]. The EGFR pathway is a crucial driver of cell proliferation and survival in many cancers[9][10][11][12].
-
MAPK Pathway: Concurrently, it activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 and JNK cascades[1][2]. The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis[13][14][15][16].
Anti-inflammatory Effects
Palmatine has demonstrated potent anti-inflammatory properties by inhibiting key inflammatory pathways. A primary mechanism is the inhibition of the TRIF-dependent Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the expression of nuclear factor-kappa B (NF-κB)[17]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[17][18]. Palmatine has also been shown to inhibit the Akt/NF-κB, ERK1/2, and p38 signaling pathways in response to inflammatory stimuli[18].
Neuroprotective and Cardioprotective Effects
The protective effects of palmatine in the nervous and cardiovascular systems are largely attributed to its antioxidant and anti-inflammatory properties. In the context of neuroinflammation, palmatine has been shown to ameliorate lipopolysaccharide (LPS)-induced neuroinflammation through the PI3K/Akt/NF-κB pathway[19]. Furthermore, it has been observed to protect against doxorubicin-induced cardiotoxicity by suppressing inflammation, oxidative damage, and apoptosis in cardiomyocytes.
Quantitative Data
The cytotoxic effects of this compound derivatives and palmatine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |
| 13-methyl-palmatrubine | A549 | Lung Carcinoma | 58.57 ± 3.58 µg/mL | 48 | [1][3] |
| Palmatine | T47D | Breast Cancer (ER+) | 5.126 µg/mL | Not Specified | [20][21] |
| Palmatine | MCF7 | Breast Cancer (ER+) | Not Specified | Not Specified | [20][21] |
| Palmatine | ZR-75-1 | Breast Cancer (ER+) | 5.805 µg/mL | Not Specified | [20][21] |
| Palmatine | 4T1 | Triple-Negative Breast Cancer | Dose-dependent reduction in tumor volume and weight | 28 days (in vivo) | [22] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest (e.g., A549)
-
Complete culture medium
-
This compound or its analog (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound (e.g., 13-methyl-palmatrubine) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cells of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the cells from the supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cells of interest
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment.
Materials:
-
Cells and test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-EGFR, p-p38, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound as required.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify protein expression levels.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its analogs.
References
- 1. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spectroscopic Data of Palmatrubine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the protoberberine alkaloid, Palmatrubine. Due to the limited availability of direct and complete spectroscopic datasets for Palmatrubine in publicly accessible databases, this guide also draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide a thorough understanding of its spectral properties. This approach is justified by the structural similarity between the two compounds, where Palmatrubine is a hydroxylated derivative of Palmatine.
Chemical Structure and Properties
-
Compound Name: Palmatrubine
-
CAS Number: 16176-68-4
-
Molecular Formula: C₂₀H₂₀NO₄⁺
-
IUPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium
Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring system.
Mass Spectrometry (MS) Data
For the related compound, Palmatine (C₂₁H₂₂NO₄⁺), the observed mass-to-charge ratio ([M]⁺) is approximately 352.15 m/z. Given that Palmatrubine has one less methyl group and one additional hydroxyl group compared to Palmatine, its expected mass would be different. The fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable structural information.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Palmatrubine
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀NO₄⁺ |
| Monoisotopic Mass | 338.1387 u |
| Ionization Mode | Positive (typically ESI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). Specific, publicly available ¹H and ¹³C NMR spectra for Palmatrubine are scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable reference for predicting the chemical shifts of Palmatrubine.
The key structural difference between Palmatine and Palmatrubine is the substitution at one of the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of the nearby aromatic protons and carbons.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Palmatrubine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.0-7.2 | d | ~8.5 |
| H-4 | ~6.8-7.0 | d | ~8.5 |
| H-5 | ~3.0-3.2 | t | ~6.0 |
| H-6 | ~4.8-5.0 | t | ~6.0 |
| H-8 | ~9.5-9.8 | s | - |
| H-11 | ~7.8-8.0 | s | - |
| H-12 | ~7.5-7.7 | s | - |
| 2-OCH₃ | ~3.9-4.1 | s | - |
| 3-OCH₃ | ~3.9-4.1 | s | - |
| 10-OCH₃ | ~3.9-4.1 | s | - |
| 9-OH | Variable | br s | - |
Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Palmatrubine
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~110-112 |
| C-2 | ~148-150 |
| C-3 | ~150-152 |
| C-4 | ~105-107 |
| C-4a | ~125-127 |
| C-5 | ~28-30 |
| C-6 | ~55-57 |
| C-8 | ~143-145 |
| C-8a | ~120-122 |
| C-9 | ~145-147 (hydroxyl-bearing) |
| C-10 | ~150-152 |
| C-11 | ~108-110 |
| C-12 | ~122-124 |
| C-12a | ~130-132 |
| C-13a | ~135-137 |
| C-13b | ~120-122 |
| 2-OCH₃ | ~56-58 |
| 3-OCH₃ | ~56-58 |
| 10-OCH₃ | ~56-58 |
Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for protoberberine alkaloids like Palmatrubine.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 s.
-
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.
-
LC Conditions (for LC-MS):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for alkaloids.
-
Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): For fragmentation studies, precursor ions are selected and fragmented using collision-induced dissociation (CID).
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like Palmatrubine.
This workflow begins with the extraction of the compound from its natural source, followed by purification. The purified sample is then subjected to NMR and MS analysis. The resulting spectral data are then interpreted to elucidate the chemical structure of the compound.
Conclusion
This technical guide provides a summary of the expected spectroscopic data for Palmatrubine, based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed experimental protocols and a general workflow for the analysis of such compounds are also presented. For definitive structural confirmation, it is imperative to acquire and analyze the actual spectroscopic data of an authenticated sample of Palmatrubine. This guide serves as a valuable resource for researchers and scientists involved in the study and development of natural products.
An In-depth Technical Guide to the Solubility and Stability of Palmatrubin
Disclaimer: Information regarding a compound specifically named "Palmatrubin" is scarce in publicly available scientific literature. However, "this compound" is identified as a synonym for Palmaturbine , a derivative of the well-researched protoberberine alkaloid, Palmatine . This compound (Palmaturbine) differs from Palmatine by the substitution of one methoxy group with a hydroxyl group. Due to the limited direct data on this compound, this guide will focus on the solubility and stability of Palmatine as a close structural analog. The presence of the hydroxyl group in this compound is expected to influence its physicochemical properties, potentially increasing its polarity and affecting its solubility and degradation profile compared to Palmatine.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of Palmatine, which can serve as a valuable reference for studies involving this compound.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that influences its dissolution rate, bioavailability, and formulation design. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.
Stability refers to the ability of a drug substance or drug product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. Stability studies are essential to ensure the safety, efficacy, and quality of a pharmaceutical product.
Solubility of Palmatine
The solubility of Palmatine has been reported in various solvents. As a quaternary ammonium salt, its solubility is influenced by the polarity of the solvent, temperature, and pH.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Palmatine chloride.
| Solvent System | Temperature | Solubility | Molar Solubility (approx.) | Reference |
| Ethanol | 328.15 K (55°C) | 0.01339 (mole fraction) | - | [1] |
| Ethanol | Ambient | ~ 5 mg/mL | ~ 12.9 mM | [2] |
| Dimethyl sulfoxide (DMSO) | Ambient | ~ 30 mg/mL | ~ 77.4 mM | [2] |
| Dimethylformamide (DMF) | Ambient | ~ 30 mg/mL | ~ 77.4 mM | [2] |
| 1:1 DMSO:PBS (pH 7.2) | Ambient | ~ 0.5 mg/mL | ~ 1.3 mM | [2] |
| Water | Ambient | Sparingly soluble | - | [2] |
| Hot Water | - | Freely soluble | - | |
| Chloroform | Ambient | Slightly soluble | - | |
| Ether | Ambient | Almost insoluble | - |
Note: The molecular weight of Palmatine chloride is approximately 387.88 g/mol .
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of alkaloids like Palmatine involves the shake-flask method.
Objective: To determine the equilibrium solubility of Palmatine in various solvents at a controlled temperature.
Materials:
-
Palmatine chloride powder
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers of different pH)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Palmatine chloride to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.
-
Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of Palmatine.
-
Prepare a calibration curve using standard solutions of Palmatine to quantify the concentration in the test samples.
-
-
Calculation:
-
Calculate the solubility of Palmatine in the respective solvent, expressing the result in units such as mg/mL or mol/L.
-
Visualization of Solubility Determination Workflow
Caption: Workflow for determining the solubility of Palmatine.
Stability of Palmatine
Palmatine, as a protoberberine alkaloid, is susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for its handling, formulation, and storage.
Factors Affecting Stability
The primary factors that can lead to the degradation of Palmatine and other protoberberine alkaloids include:
-
pH: These alkaloids are generally more stable in acidic to neutral aqueous solutions. In alkaline conditions, they can be converted to less stable base forms, which may be susceptible to hydrolysis and other degradation pathways.
-
Light: Protoberberine alkaloids are known to be photosensitive, particularly to UV light, which can cause photolytic degradation.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to the formation of degradation products.
-
Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.
Stability Data
While specific kinetic data for Palmatine degradation is limited in the public domain, the following qualitative and storage information is available:
| Condition | Observation | Reference |
| Storage | ||
| -20°C (as solid) | Stable for ≥ 4 years | [2] |
| Hygroscopicity | ||
| Ambient | Hygroscopic | [3] |
| Cocrystal with Gallic Acid | Improved hygroscopic stability | [3] |
| Degradation Pathways | ||
| General | Hydrolysis, Oxidation, Photolysis |
Experimental Protocol for Stability Testing (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.
Objective: To investigate the stability of Palmatine under various stress conditions.
Materials:
-
Palmatine chloride powder
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Temperature-controlled ovens
-
Photostability chamber
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve Palmatine in a solution of HCl (e.g., 0.1 M).
-
Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve Palmatine in a solution of NaOH (e.g., 0.1 M).
-
Store the solution at room temperature or a slightly elevated temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve Palmatine in a solution of H₂O₂ (e.g., 3%).
-
Store the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place Palmatine powder in a thin layer in a petri dish.
-
Expose the powder to a high temperature (e.g., 80°C) in an oven for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose Palmatine powder and a solution of Palmatine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analytical Method:
-
A stability-indicating HPLC method should be used to separate Palmatine from its degradation products. A typical method might involve a C18 column with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. Detection is typically performed using a PDA detector to assess peak purity and a mass spectrometer to identify degradation products.
-
Visualization of Stability Testing Workflow and Degradation Pathways
Caption: Workflow for a forced degradation study of Palmatine.
Caption: General degradation pathways for protoberberine alkaloids.
Conclusion
This technical guide provides a summary of the available information on the solubility and stability of Palmatine, a close structural analog of this compound. The provided data and experimental protocols can serve as a valuable starting point for researchers working with this compound. It is important to reiterate that the presence of a hydroxyl group in this compound may lead to differences in its physicochemical properties compared to Palmatine. Therefore, experimental determination of the solubility and stability of this compound is highly recommended for any drug development program involving this compound.
References
A Comprehensive Technical Guide to the Natural Sources of Palmatine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine, a protoberberine alkaloid, is a bioactive compound found in a variety of medicinal plants. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of palmatine and its derivatives, detailed experimental protocols for its extraction and quantification, and a summary of its key signaling pathways.
Natural Sources of Palmatine
Palmatine is predominantly found in plants belonging to the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families. The concentration of palmatine can vary significantly depending on the plant species, the specific organ, and geographical location.
Quantitative Data on Palmatine Content in Various Natural Sources
The following table summarizes the quantitative data on palmatine content in several well-documented plant sources. This information is crucial for selecting appropriate raw materials for research and drug development.
| Botanical Family | Species Name | Plant Part | Palmatine Content (mg/g of dry weight) | Reference(s) |
| Ranunculaceae | Coptis chinensis Franch. | Rhizome | 16.2412 - 16.7145 | [1][2] |
| Menispermaceae | Fibraurea tinctoria Lour | Stem | 15.3983 | [1][3] |
| Berberidaceae | Phellodendron amurense Rupr. | Bark | 1.25 | [4] |
| Berberidaceae | Berberis aristata | Root | Highest among tested Berberis species | [5] |
| Berberidaceae | Berberis darwinii | Stem | 50.77 - 385.91 (µg/g) | [6] |
| Berberidaceae | Berberis darwinii | Root | 29.76 - 58.69 (µg/g) | [6] |
| Berberidaceae | Berberis cretica | Root | 1.815 ± 0.21% of methanolic extract | [7] |
Palmatine Derivatives from Natural Sources
While palmatine is the most well-known compound, several of its derivatives have also been isolated from natural sources. These derivatives often exhibit modified or enhanced biological activities. One such example is 11-hydroxypalmatine , which has been isolated from the tubers of Stephania glabra. Additionally, various synthetic modifications, particularly at the C-9 position to create 9-O-substituted palmatine derivatives , have been shown to enhance antibacterial activity.
Experimental Protocols
Accurate extraction and quantification of palmatine are essential for research and quality control. The following sections provide detailed methodologies for these processes.
Extraction and Isolation of Palmatine
1. Ultrasound-Assisted Extraction with Deep Eutectic Solvents (from Coptis chinensis) [2]
-
Materials: Coptis chinensis raw material, choline chloride, phenol, water.
-
Protocol:
-
Prepare the deep eutectic solvent by mixing choline chloride and phenol at a molar ratio of 1:3.
-
Add 30% water to the eutectic solvent system.
-
Mix the plant material with the solvent at a ratio of 1:30 (g/mL).
-
Perform ultrasound-assisted extraction for 30 minutes at an ultrasonic power of 200 W and a temperature of 60°C.
-
Separate the extract from the plant material for further analysis.
-
2. Column Chromatography for Isolation (from Berberis cretica) [8]
-
Materials: Methanolic extract of Berberis cretica root, normal phase silica gel 60H, Sephadex LH-20 resin, methanol, water, dichloromethane.
-
Protocol:
-
Redissolve 5 g of the methanolic root extract in 10 mL of methanol and dry it onto 5 g of silica gel 60H.
-
Load the dried powder onto a silica gel column.
-
Fractionate the extract using a stepwise gradient of methanol in dichloromethane.
-
For further purification, apply the palmatine-containing fractions to a Sephadex LH-20 column.
-
Elute the column with a mobile phase of methanol/water (50:50, v/v) to obtain high-purity palmatine.
-
Quantification of Palmatine
1. High-Performance Liquid Chromatography (HPLC) [1][3]
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 345 nm.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL.[2]
-
Quantification: Based on a calibration curve generated from a palmatine standard.
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [10][11]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: UPLC BEH C18 column.[11]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[11]
-
Ionization Mode: Positive electrospray ionization (ESI).[11]
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Plasma samples can be processed by acetonitrile precipitation.[11]
Signaling Pathways and Mechanisms of Action
Palmatine exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most significant pathways: the anti-inflammatory NF-κB pathway and the antioxidant Nrf2/HO-1 pathway.
Anti-Inflammatory Signaling Pathway
Palmatine has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway. It can suppress the activation of the NLRP3 inflammasome, a key component in the inflammatory cascade.
References
- 1. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Palmatrubin CAS number and molecular weight
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the available physicochemical properties of Palmatrubin. Despite a comprehensive search for in-depth technical data, it is important to note that publicly available information regarding the biological activity, experimental protocols, and specific signaling pathways of this compound is limited at this time. The scientific literature is more robust for the related compound, Palmatine.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. This information is crucial for the identification and quantification of the compound in experimental settings.
| Property | Value |
| CAS Number | 16176-68-4 |
| Molecular Weight | 338.4 g/mol |
| Molecular Formula | C₂₀H₂₀NO₄⁺ |
Biological Activity and Mechanism of Action
Detailed studies elucidating the specific biological activities and mechanisms of action for this compound are not extensively available in the current body of scientific literature. While research into the broader class of protoberberine alkaloids, such as palmatine and berberine, is widespread, this compound itself remains a less-characterized molecule. Comparative studies that could provide insights into its potential pharmacological profile relative to similar compounds are also scarce. One study noted that while berberine significantly inhibited the cell cycle of all rhabdomyosarcoma (RMS) cells tested, palmatine only suppressed the growth of one specific cell line, suggesting that small structural differences can lead to significant variations in activity.[1]
Experimental Protocols and Signaling Pathways
Due to the limited research on this compound, detailed experimental protocols for its study and validated signaling pathways through which it may exert biological effects have not been published. Therefore, the creation of diagrams for experimental workflows or signaling cascades as requested is not feasible with the currently available data.
Further research is required to fully characterize the pharmacological and biological profile of this compound. Investigators are encouraged to explore this compound to potentially uncover novel therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Palmatrubin (Berberrubine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatrubin, also known as berberrubine, is a significant derivative of the natural isoquinoline alkaloid berberine. It has garnered considerable interest in the scientific community for its potential pharmacological activities, which in some cases are reported to be more potent than its parent compound. This document provides detailed protocols for the chemical synthesis of this compound from berberine, summarizes the reported yields for various methods, and illustrates a key signaling pathway associated with the biological activity of berberine and its derivatives.
Data Presentation: Synthesis Yields
The synthesis of this compound from berberine is primarily achieved through demethylation, most commonly via pyrolysis. Several methods have been reported, with variations in reaction conditions and resulting yields. The following table summarizes the quantitative data from cited experimental approaches.
| Synthesis Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reference(s) |
| Simple Pyrolysis | Berberine | 190 °C, 15 minutes | 69% | [1] |
| Pyrolysis under Vacuum | Berberine Chloride | 190 °C, 20–30 mmHg, 30–60 minutes | 80–90% | [1] |
| Pyrolysis in Solvent | Berberine | N,N-dimethylformamide (DMF), 190 °C, 15 minutes | 90% | [1] |
| Reaction with Urea | Berberine | Urea, 200 °C, with stirring | 76% | [1] |
| Microwave-Assisted Synthesis | Berberine | Microwave irradiation | Excellent | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the synthesis of this compound from berberine.
Protocol 1: Synthesis of this compound via Pyrolysis under Vacuum
This method achieves a high yield of this compound through the thermal demethylation of berberine chloride under reduced pressure.
Materials:
-
Berberine chloride
-
Methanol (for recrystallization)
-
Dry oven with vacuum capabilities
-
Round-bottom flask
-
Heating mantle
-
Vacuum pump
Procedure:
-
Place berberine chloride (e.g., 16.8 g, 0.05 mmol) into a round-bottom flask.[3]
-
Heat the flask in a dry oven or with a heating mantle to 190 °C.[3]
-
Apply a vacuum of 20–30 mmHg.[3]
-
Maintain the reaction at this temperature and pressure for 30–60 minutes. The color of the solid will change to a dark red.[3]
-
After the reaction is complete, allow the flask to cool to room temperature.
-
The crude dark red solid is then purified by recrystallization from methanol to yield this compound.[3]
Protocol 2: Synthesis of this compound via Microwave-Assisted Demethylation
This protocol utilizes microwave irradiation to accelerate the selective demethylation of berberine, often resulting in excellent yields and shorter reaction times.
Materials:
-
Berberine
-
Microwave synthesizer
Procedure:
-
Place berberine in a suitable reaction vessel for the microwave synthesizer.
-
Irradiate the sample with microwaves. The optimal time and power will depend on the specific microwave synthesizer being used and should be optimized accordingly. This method is noted to proceed without the need for a solvent.[4]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the resulting this compound can be purified by recrystallization.
Visualization of Synthesis and Biological Activity
Synthesis Workflow
The general workflow for the synthesis of this compound from berberine involves a single demethylation step followed by purification.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway: Apoptosis Induction via the Bcl-2/Bax Pathway
Berberine and its derivatives, including this compound, have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins. This pathway is a common mechanism underlying their anti-tumor effects.[5]
Caption: this compound-induced apoptosis via the Bcl-2/Bax pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 3. Berberine and palmatine inhibit the growth of human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Ethylberberine Induces Apoptosis through the Mitochondria-Related Apoptotic Pathway in Radiotherapy-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Palmatine
Introduction
Palmatine is a protoberberine alkaloid naturally occurring in various medicinal plants, including those from the Berberidaceae (e.g., Coptis chinensis, Phellodendron amurense) and Menispermaceae (e.g., Tinospora cordifolia) families.[1][2] It has garnered significant attention from the scientific community due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3][4] These therapeutic potentials have established Palmatine as a compound of interest in drug discovery and development.
Purification Methodologies: An Overview
The selection of a purification strategy for Palmatine depends on the source material, the initial concentration of the alkaloid, the desired final purity, and the available instrumentation. The most common and effective methods include:
-
Column Chromatography: A versatile and widely used technique that separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel, Sephadex) and their solubility in a liquid mobile phase.[5][6][7]
-
Solvent Extraction and Crystallization: This method leverages the differential solubility of Palmatine and impurities in various solvents. Dichloromethane has been shown to be a selective solvent for Palmatine and Berberine.[8] Subsequent crystallization can yield a highly purified product.[6]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for analytical quantification and purity assessment, preparative HPLC can also be employed for the final polishing step to achieve very high purity.[7][9]
-
Counter-Current Chromatography (CCC): An advanced, support-free liquid-liquid partition chromatography technique that avoids irreversible sample adsorption, making it highly suitable for purifying natural products like Palmatine.[10][11][12][13]
Quantitative Data Summary
The efficiency of different purification methods can be compared based on the yield and purity of the final product. The following table summarizes quantitative data reported in the literature for Palmatine purification from various plant sources.
| Plant Source | Extraction/Purification Method | Purity (%) | Yield/Content | Reference |
| Berberis cretica | Column Chromatography (Sephadex LH-20) | 94.5% | 48 mg from 520 mg of a semi-purified fraction | [5][14] |
| Tinospora cordifolia | Column Chromatography (Silica Gel) followed by Recrystallization (Methanol) | 99% | 2.8 g from a crude chloroform extract | [6] |
| Fibraurea tinctoria Lour | Column Chromatography (Silica Gel) | Not specified for the isolated compound | Methanol extract contained 15.40 mg/g; a purified fraction contained 28.52 mg/g | [7] |
| Coptis chinensis | Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction | Not specified (analytical method) | 16.71 mg/g | [15] |
| Synthetic Method | Chemical Synthesis followed by Recrystallization | 97.0% | 90% (final step) | [16] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a two-step column chromatography process, a common and effective method for isolating Palmatine from a crude plant extract.[5][14]
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., roots of Berberis cretica)
-
Methanol (MeOH), Dichloromethane (CH₂Cl₂), Water (H₂O) - HPLC grade
-
Silica Gel (Normal Phase, for flash chromatography)
-
Sephadex LH-20 resin
-
Glass columns for chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
HPLC system for purity analysis
2. Procedure:
-
Step 1: Extraction
-
Macerate the dried, powdered plant material in methanol at room temperature for 24-48 hours. Repeat the process 2-3 times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Step 2: Initial Fractionation (Silica Gel Column)
-
Prepare a silica gel column using a slurry packing method with dichloromethane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the percentage of methanol (e.g., 10%, 20%, 50%, 100% methanol in dichloromethane).[14]
-
Collect fractions and monitor the separation using TLC. Pool fractions that show a similar profile and contain the target compound (Palmatine).
-
Evaporate the solvent from the pooled fractions containing Palmatine.
-
-
Step 3: Fine Purification (Sephadex LH-20 Column)
-
Swell the Sephadex LH-20 resin in the mobile phase (Methanol:Water, 50:50 v/v) for at least 2 hours before packing the column.[5][14]
-
Dissolve the semi-purified fraction from Step 2 in the mobile phase.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with the Methanol:Water (50:50 v/v) mixture at a slow flow rate (e.g., ~10 cm/h).[14]
-
Collect fractions and monitor for the presence of Palmatine (a yellow compound).
-
Combine the pure fractions, evaporate the methanol, and lyophilize the remaining aqueous solution to obtain pure Palmatine.
-
-
Step 4: Purity Assessment
Protocol 2: Selective Solvent Extraction and Recrystallization
This protocol is a simpler, more direct method that relies on the selective solubility of Palmatine in a specific organic solvent, followed by crystallization to achieve high purity.[6][8]
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., Huangbai powder or Tinospora cordifolia stems)
-
Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Methanol (MeOH) - analytical grade
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
2. Procedure:
-
Step 1: Extraction
-
Step 2: Selective Solvent Partitioning
-
If the crude extract is aqueous, perform a liquid-liquid extraction using a separatory funnel with dichloromethane. Dichloromethane has been shown to selectively extract Palmatine and Berberine.[8]
-
If starting with a dried methanolic extract, partition it between an aqueous phase and chloroform or dichloromethane.[6]
-
Collect the organic phase (dichloromethane/chloroform), which now contains the enriched alkaloids.
-
Wash the organic phase with water to remove highly polar impurities.
-
Evaporate the organic solvent to yield a brownish, viscous residue enriched in Palmatine.[6]
-
-
Step 3: Purification by Recrystallization
-
Dissolve the residue from Step 2 in a minimal amount of hot methanol.
-
Allow the solution to cool down slowly to room temperature, and then place it at 4°C to facilitate crystallization.
-
Yellow, needle-like crystals of Palmatine should form.
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
-
Step 4: Purity Assessment
-
Confirm the purity of the recrystallized Palmatine using HPLC. Purity as high as 99% can be achieved with this method.[6]
-
Biological Context: Signaling Pathways Modulated by Palmatine
Understanding the mechanism of action is crucial for drug development. Palmatine exerts its therapeutic effects by modulating several key signaling pathways. Its anti-inflammatory action, for instance, is partly mediated through the inhibition of the NF-κB pathway, while its antioxidant effects involve the activation of the Nrf2/HO-1 pathway.[1]
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine - Wikipedia [en.wikipedia.org]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Counter-current chromatography for high throughput analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN100999522B - Preparation process of palmatine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of Palmatrubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatrubin, a protoberberine alkaloid, has garnered interest in pharmaceutical research for its potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies outlined are designed to offer high sensitivity, specificity, and reproducibility.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quantification of this compound in simpler matrices or at higher concentrations.
-
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for highly sensitive and selective quantification of this compound in complex biological matrices like plasma and urine.
-
Spectrophotometry: A simpler, cost-effective method that can be used for preliminary analysis or for the quantification of this compound in bulk or simple formulations, although it may lack the specificity required for complex samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods used in the detection of this compound and its structurally similar analogue, Palmatine. Data for Palmatine is included as a reference due to the limited availability of specific data for this compound and the similar analytical behavior of these compounds.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | Palmatine | Herbal Formulation | 1.0 - 50.0 µg/mL | 0.13 µg/mL | 0.40 µg/mL | 92.3 - 116.7 |
| UPLC-MS/MS | Palmatine | Rat Plasma | 0.1 - 400 ng/mL | Not Reported | 0.1 ng/mL | > 72 |
Note: The data presented for Palmatine is expected to be a reasonable proxy for this compound under similar analytical conditions. Method validation for this compound is essential to establish specific performance characteristics.
Experimental Protocols
HPLC-UV Method for this compound Detection
This protocol is adapted for the quantification of this compound in herbal extracts or simple formulations.
1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution of this compound (typically in the range of 270-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
1.2. Reagents
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
1.3. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 20, 50 µg/mL).
1.4. Sample Preparation (Herbal Extract)
-
Accurately weigh a known amount of the powdered herbal sample.
-
Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
1.5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Application Notes and Protocols for In Vitro Antimicrobial Assays of Palmatrubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatrubin is a hypothetical novel compound under investigation for its potential antimicrobial properties. This document provides a comprehensive guide for conducting in vitro antimicrobial assays to evaluate the efficacy of this compound against a variety of microbial pathogens. The protocols detailed herein are established methodologies for determining a compound's antimicrobial spectrum and potency. These include the broth microdilution assay for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), the agar well diffusion assay for initial screening of antimicrobial activity, and the biofilm inhibition assay to assess efficacy against microbial biofilms.
Note: The quantitative data presented in the following tables is illustrative and intended to serve as a template for presenting experimental results for this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC)[1][2]. The MBC is the lowest concentration that results in microbial death[2].
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 32 | 128 |
Table 2: Zone of Inhibition of this compound by Agar Well Diffusion Assay
The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a substance. The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the test compound[3][4].
| Microorganism | Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 1 | 18 |
| Enterococcus faecalis | ATCC 29212 | 1 | 15 |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 1 | 10 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | 8 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 1 | 14 |
Table 3: Biofilm Inhibition by this compound
This assay quantifies the ability of a compound to prevent the formation of biofilms, which are structured communities of microorganisms with high resistance to antimicrobial agents[5].
| Microorganism | Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 16 (MIC) | 75 |
| 8 (1/2 MIC) | 42 | ||
| Gram-negative Bacteria | |||
| Pseudomonas aeruginosa | ATCC 27853 | 128 (MIC) | 65 |
| 64 (1/2 MIC) | 30 | ||
| Fungi | |||
| Candida albicans | ATCC 90028 | 32 (MIC) | 80 |
| 16 (1/2 MIC) | 55 |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][6]
Materials:
-
96-well sterile microtiter plates[1]
-
This compound stock solution
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared microbial suspension.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]
-
-
MBC Determination:
-
Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto an antibiotic-free agar plate.
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.[3][4]
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
This compound solution of known concentration
-
Sterile cork borer or pipette tip
-
Positive control (known antibiotic) and negative control (solvent)
Procedure:
-
Inoculation of Agar Plates:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of growth.[4]
-
-
Creation of Wells:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[7]
-
-
Application of this compound:
-
Add a defined volume (e.g., 100 µL) of the this compound solution to each well.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the clear zone of no growth around each well in millimeters.
-
Biofilm Inhibition Assay
This protocol is based on the crystal violet staining method to quantify biofilm formation.[5][8]
Materials:
-
96-well flat-bottom sterile microtiter plates[5]
-
Bacterial or fungal strains
-
Appropriate growth medium
-
This compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 30% acetic acid
-
Microplate reader
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the microbial inoculum (adjusted to a final OD600 of 0.01) to each well.[5]
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
-
Incubation for Biofilm Formation:
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Washing and Staining:
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate multiple times with sterile water until the wash water is clear.
-
Air dry the plate.
-
Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.
-
Measure the absorbance at 570-595 nm using a microplate reader.[8]
-
-
Calculation of Biofilm Inhibition:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD of control - OD of treated) / OD of control] x 100
-
Visualizations
Caption: Workflow for In Vitro Antimicrobial Evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Palmatrubin Derivatives for Antibacterial Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palmatine, a protoberberine alkaloid found in various medicinal plants, has demonstrated a range of biological activities, including antimicrobial effects.[1] However, its efficacy can be limited. Structural modification is a proven strategy to enhance the biological activities of natural products.[1][2] One key derivative is Palmatrubin, which can be synthesized from Palmatine and serves as a scaffold for further derivatization.[1] Studies on related Palmatine derivatives have shown that substitutions, particularly at the C-9 position, can significantly increase antibacterial potency, especially against Gram-positive bacteria.[1][3] This document provides detailed protocols for the synthesis of this compound derivatives and a comprehensive suite of assays to evaluate their antibacterial efficacy and elucidate their mechanism of action.
Section 1: Synthesis of this compound Derivatives
The development of novel antibacterial agents from the this compound scaffold begins with its synthesis from the more readily available Palmatine, followed by chemical modification to create a library of derivatives.
Protocol 1: Synthesis of this compound from Palmatine
This protocol is adapted from established methods for the demethylation of Palmatine.[1]
Materials:
-
Palmatine
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Dry oven with vacuum control
-
Standard laboratory glassware
Procedure:
-
Place 1 gram of Palmatine into a suitable flask.
-
Heat the Palmatine at 200-220°C in a dry oven under a vacuum (20-30 mmHg) for approximately 20 minutes.[1]
-
Allow the crude product to cool to room temperature.
-
Purify the crude product using silica gel column chromatography.
-
Elute the column with a solvent system of Dichloromethane/Methanol (e.g., 8/1, v/v) to isolate the this compound solid.[1]
-
Confirm the structure of the resulting this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Strategy for Derivatization:
With the this compound scaffold synthesized, various functional groups can be introduced. A common strategy involves introducing alkyl or N-heterocyclic structures at the C-9-O position, which has been shown to modulate antibacterial activity in related compounds.[1][3]
Diagram 1: Synthesis and Derivatization Workflow
Caption: Workflow for synthesis of this compound and its subsequent derivatization.
Section 2: Protocols for Antibacterial Efficacy Testing
Once a library of derivatives is synthesized, their antibacterial properties must be quantified. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard assays for this purpose.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This protocol uses the broth microdilution method.[4][5]
Materials:
-
This compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer (OD₆₀₀)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 2048 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5][6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the derivative stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[6]
-
Well 11 will serve as the positive growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[6]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][6]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][7]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each selected well, plate a 10 µL aliquot onto a sterile MHA plate.[6]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[6]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]
Section 3: Data Presentation
Quantitative data from antibacterial assays should be organized into clear tables to facilitate structure-activity relationship (SAR) analysis.
Table 1: Illustrative MIC and MBC Data for this compound Derivatives (Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)
| Compound ID | Modification (at C-9-O) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | MBC/MIC Ratio (S. aureus) |
| This compound | -OH | 128 | >256 | 256 | >256 | >2 |
| PD-01 | -OCH₃ | 64 | 128 | 128 | 256 | 2 |
| PD-02 | -O(CH₂)₃CH₃ | 16 | 32 | 64 | 128 | 2 |
| PD-03 | -O(CH₂)₇CH₃ | 8 | 16 | 32 | 64 | 2 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]
Diagram 2: Antibacterial Screening Workflow
References
- 1. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Palmatrubin as a Putative Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatrubin, a derivative of the naturally occurring protoberberine alkaloid palmatine, represents a promising yet underexplored candidate for a molecular probe. While direct experimental data on this compound is limited, the well-documented fluorescent properties and biological interactions of its parent compound, palmatine, provide a strong foundation for proposing its potential applications. Palmatine is known to interact with nucleic acids and proteins, exhibiting changes in its fluorescence upon binding.[1][2][3][4][5][6] It is hypothesized that this compound, likely possessing altered spectral properties, could serve as a versatile molecular probe for various biological investigations.
These application notes provide a theoretical framework and hypothetical protocols for the utilization of this compound as a molecular probe, based on the known characteristics of palmatine and general principles of molecular probe design.
Hypothesized Properties of this compound as a Molecular Probe
Based on the characteristics of palmatine, this compound is postulated to possess the following properties that would make it a valuable molecular probe:
-
Intrinsic Fluorescence: As a derivative of the fluorescent alkaloid palmatine, this compound is expected to be fluorescent.[7][8][9][10] The "rubin" suffix suggests a potential red-shift in its emission spectrum, which would be advantageous for biological imaging to minimize background fluorescence from native cellular components.
-
Nucleic Acid Intercalation/Groove Binding: Palmatine has been shown to bind to both DNA and RNA, with evidence suggesting both intercalation and groove binding mechanisms.[3][4][5][6] It is highly probable that this compound retains this ability, making it a potential probe for nucleic acid structure and localization.
-
Environment-Sensitive Fluorescence: The fluorescence of palmatine is sensitive to its environment, for instance, being quenched by water.[7] This property, if retained by this compound, would make it a fluorogenic probe, where its fluorescence significantly increases upon binding to a target in a non-aqueous microenvironment, such as a protein binding pocket or intercalated within DNA.
-
Cell Permeability: While not explicitly documented for this compound, many small molecule alkaloids exhibit cell permeability, which would be a critical feature for in situ applications.
Application Note 1: this compound as a Fluorescent Probe for In Vitro Nucleic Acid Quantification
This application note describes the proposed use of this compound for the quantification of DNA and RNA in solution using fluorescence titration. The principle relies on the expected enhancement of this compound's fluorescence upon binding to nucleic acids.
Data Presentation: Hypothetical Binding Parameters of this compound with Nucleic Acids
The following table summarizes hypothetical quantitative data that could be obtained from fluorescence titration experiments to characterize the binding of this compound to different nucleic acid structures.
| Nucleic Acid Target | Binding Affinity (K D ) (µM) | Stoichiometry (n) (Probe:Base Pair) | Quantum Yield (Φ) (Bound) |
| Calf Thymus DNA (ctDNA) | 5.0 | 1:5 | 0.35 |
| Poly(A) RNA | 8.2 | 1:4 | 0.28 |
| G-Quadruplex DNA | 2.5 | 1:2 | 0.45 |
Experimental Protocol: Fluorescence Titration Assay
This protocol outlines the steps to determine the binding affinity and stoichiometry of this compound with a nucleic acid sample (e.g., ctDNA).
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nucleic acid stock solution (e.g., 1 mg/mL of ctDNA in TE buffer)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound (e.g., 1 µM) in TE buffer.
-
Prepare a series of nucleic acid dilutions in TE buffer.
-
-
Fluorometer Setup:
-
Set the excitation and emission wavelengths for this compound (hypothetical values: λ ex = 480 nm, λ em = 590 nm).
-
Set the slit widths to optimize the signal-to-noise ratio.
-
-
Titration:
-
Add a fixed volume of the 1 µM this compound solution to the cuvette.
-
Record the initial fluorescence intensity (F 0 ).
-
Incrementally add small aliquots of the nucleic acid solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (ΔF = F - F 0 ) against the concentration of the nucleic acid.
-
Analyze the binding isotherm using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the dissociation constant (K D ) and binding stoichiometry (n).
-
Visualization of Proposed Binding Mechanism
Caption: Proposed intercalation of this compound into the DNA double helix.
Application Note 2: this compound for Cellular Imaging of Nucleic Acids
This application note details a hypothetical protocol for using this compound as a fluorescent stain for visualizing nucleic acids (primarily in the nucleus and mitochondria) in fixed cells via fluorescence microscopy.
Experimental Protocol: Cellular Staining and Fluorescence Microscopy
Materials:
-
Cultured mammalian cells on glass coverslips
-
This compound staining solution (e.g., 5 µM in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation:
-
Permeabilization (Optional but Recommended):
-
Staining:
-
Incubate the cells with the 5 µM this compound staining solution for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for this compound's hypothesized excitation and emission spectra (e.g., TRITC or Texas Red filter set).
-
Acquire images of the fluorescently labeled nuclei and potentially other nucleic acid-rich organelles.[13]
-
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA-binding potential of protoberberine alkaloids: spectroscopic and calorimetric studies on the binding of berberine, palmatine, and coralyne to protonated RNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the phosphorescence characterizations of palmatine chloride on the solid substrate and its interaction with ctDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 10.1039/B820852B | Selective binding and highly sensitive fluorescent sensor of palmatine and dehydrocorydaline alkaloids by cucurbit[7]uril† | Kuujia.com [kuujia.com]
- 10. rsc.org [rsc.org]
- 11. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Measuring DNA content in live cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Palmatrubin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols and application notes for the preclinical evaluation of Palmatrubin, a hypothetical novel compound under investigation for its therapeutic efficacy. The following sections detail standardized in vitro and in vivo experimental designs to assess the biological activity of this compound, focusing on its potential as an anti-cancer agent. The protocols cover key assays for determining cell viability, apoptosis induction, and effects on specific signaling pathways.
Section 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing involves a series of in vitro assays to determine the direct effects of this compound on cancer cells. These experiments are crucial for establishing a dose-response relationship and elucidating the compound's mechanism of action at the cellular level.
Protocol 1.1: Cell Viability Assay using MTT
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[1]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| MCF-7 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| HeLa | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.3 |
Table 1: Hypothetical IC50 values of this compound on different cancer cell lines.
Protocol 1.2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.[3][4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[3]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3]
Data Presentation:
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| This compound (IC50) | 60.3 ± 4.1 | 25.7 ± 3.2 | 14.0 ± 2.1 |
| This compound (2x IC50) | 35.8 ± 3.5 | 40.2 ± 4.5 | 24.0 ± 3.3 |
Table 2: Hypothetical results of Annexin V/PI staining in a cancer cell line after 48 hours of this compound treatment.
Protocol 1.3: Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample and can help elucidate the molecular mechanism of this compound.[7][8][9] Based on preliminary data for similar compounds, this compound may affect the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell survival and proliferation.[10] This protocol will assess the expression and phosphorylation status of key proteins in this pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Protein Target | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-Akt (Ser473) | 1.00 ± 0.08 | 0.35 ± 0.05 | -2.86 |
| Total Akt | 1.00 ± 0.06 | 0.98 ± 0.07 | -1.02 |
| p-mTOR (Ser2448) | 1.00 ± 0.09 | 0.41 ± 0.06 | -2.44 |
| Total mTOR | 1.00 ± 0.05 | 1.02 ± 0.05 | +1.02 |
| β-actin | 1.00 ± 0.04 | 1.00 ± 0.04 | 1.00 |
Table 3: Hypothetical densitometry analysis of Western blot results for PI3K/Akt pathway proteins.
Section 2: Visualizations of Workflows and Pathways
Diagrams
Caption: General workflow for in vitro efficacy testing of this compound.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Section 3: In Vivo Efficacy Assessment
Following promising in vitro results, the efficacy of this compound should be evaluated in a relevant animal model.[13][14][15] A tumor xenograft model in immunodeficient mice is a standard approach for anti-cancer drug testing.
Experimental Design Overview:
-
Model: Human tumor xenograft model (e.g., subcutaneous injection of cancer cells into nude mice).
-
Groups:
-
Vehicle Control
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (Standard-of-care chemotherapy)
-
-
Parameters to Measure:
-
Tumor volume (measured with calipers twice weekly).
-
Animal body weight (as an indicator of toxicity).
-
Tumor weight at the end of the study.
-
Optional: Immunohistochemistry of tumor tissue for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| This compound (10 mg/kg) | 750 ± 110 | 40% | +2.1 |
| This compound (30 mg/kg) | 400 ± 85 | 68% | -1.5 |
| Positive Control | 350 ± 70 | 72% | -8.0 |
Table 4: Hypothetical efficacy of this compound in a xenograft mouse model.
Caption: Standard workflow for an in vivo xenograft model study.
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of this compound's efficacy. The combination of in vitro assays to determine cellular effects and mechanism, followed by in vivo studies to confirm anti-tumor activity, is a critical path in the preclinical development of novel therapeutic candidates. The data generated from these experiments will be essential for making informed decisions about the future development of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
- 11. algentbio.com [algentbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmatine in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Palmatine, a protoberberine alkaloid, in cell culture-based cancer research. Palmatine has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This document outlines the effective dosage ranges, details key experimental protocols, and illustrates the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The inhibitory effects of Palmatine on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) |
| MCF7 | Breast Cancer | Not Specified | 5.126 | ~14.5 |
| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified |
| ZR-75-1 | Breast Cancer | Not Specified | 5.805 | ~16.4 |
| CMT-U27 | Canine Mammary Gland Tumor | 24 | Not Specified | Induces significant cell death at 50, 100, and 200 µM |
| DU145 | Prostate Cancer | Not Specified | 10 | ~28.3 |
| PC-3 | Prostate Cancer | Not Specified | >10 (38% inhibition at 10 µg/mL) | >28.3 |
| Colon Cancer Cells | Colon Cancer | Not Specified | Not Specified | Significantly inhibits proliferation |
| Chicken Embryo Kidney (CEK) Cells | Not Applicable (for antiviral studies) | Not Specified | Not Specified | 7.76 (against IBV) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Palmatine on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Palmatine stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of Palmatine in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Cell Treatment: Remove the culture medium and add 100 µL of the prepared Palmatine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following Palmatine treatment.
Materials:
-
Palmatine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Palmatine for the appropriate duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[2]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Palmatine and a general experimental workflow for its in vitro evaluation.
Caption: A general workflow for evaluating Palmatine's in vitro efficacy.
Palmatine has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt and JAK/STAT pathways.
Caption: Palmatine inhibits the PI3K/Akt pathway, reducing cancer cell proliferation.[3][4][5][6]
The PI3K/Akt signaling cascade is a crucial pathway that promotes cell survival and proliferation. Palmatine has been demonstrated to inhibit the phosphorylation of key components of this pathway, such as PI3K and Akt, leading to the downregulation of downstream effectors like mTOR.[3][4][5] This inhibition ultimately results in decreased cancer cell growth and survival.
Caption: Palmatine may inhibit the JAK/STAT pathway, impacting gene expression.[7][8]
The JAK/STAT pathway is another critical signaling route involved in cell proliferation, differentiation, and inflammation. While direct inhibition by Palmatine is still under investigation, its ability to modulate STAT3 suggests a potential role in suppressing this pathway, which is often constitutively active in many cancers.[7] Further research is warranted to fully elucidate the direct interactions of Palmatine with the components of the JAK/STAT pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palmatine alleviates cardiac fibrosis by inhibiting fibroblast activation through the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Palmatine from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmatine is a protoberberine alkaloid found in various medicinal plants, including Coptis chinensis (Huang Lian), Phellodendron amurense (Huang Bai), and Berberis species. It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. These therapeutic potentials have spurred interest in developing efficient methods for its isolation and purification from natural sources. This document provides detailed application notes and protocols for the isolation of palmatine from plant extracts, tailored for research, and drug development purposes.
Data Presentation: Quantitative Analysis of Palmatine Isolation
The following tables summarize quantitative data from various studies on the extraction and purification of palmatine, offering a comparative overview of the efficiency of different methods.
| Plant Source | Extraction Method | Solvent System | Palmatine Yield (mg/g of raw material) | Reference |
| Coptis chinensis | Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES) | Choline chloride:phenol (1:3 molar ratio), 30% water | 16.71 | [1] |
| Phellodendron amurense | Ultrasound-Assisted Extraction | Hydrochloric acid/methanol | 1.25 | |
| Fibraurea tinctoria | Maceration followed by fractionation | Methanol | 15.40 (in crude extract) | [2] |
| Tinospora cordifolia | Soxhlet Extraction | Methanol:acetone (70:30) | Not specified for palmatine alone, but optimized for total alkaloid yield. | [3] |
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Not specified | [2][3] |
| Column Chromatography | Sephadex LH-20 | Methanol/Water (50:50 v/v) | High purity | |
| Recrystallization | - | Methanol | 99% | [3] |
| Preparative HPLC | C18 reversed-phase | Acetonitrile/Water with trifluoroacetic acid | >98% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation of palmatine from plant extracts.
Protocol 1: Ultrasound-Assisted Solvent Extraction (UASE)
This protocol describes an efficient method for extracting palmatine from powdered plant material using ultrasonic energy to enhance solvent penetration and mass transfer.
Materials:
-
Dried and powdered plant material (e.g., Coptis chinensis rhizomes)
-
Extraction solvent (e.g., 80% Methanol, or a Deep Eutectic Solvent like choline chloride:phenol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker or flask.
-
Add 100 mL of the chosen extraction solvent to the plant material.
-
Place the beaker/flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-60°C).[1]
-
After sonication, separate the extract from the solid plant material by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude palmatine extract.
Protocol 2: Column Chromatography for Purification
This protocol outlines the purification of the crude palmatine extract using silica gel column chromatography.
Materials:
-
Crude palmatine extract
-
Silica gel (100-200 mesh)
-
Glass column
-
Elution solvents (e.g., a gradient of chloroform and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform).
-
Dissolve the crude extract in a minimal amount of the initial elution solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin the elution process with the initial solvent, gradually increasing the polarity by adding the more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., 100:0, 99:1, 98:2... chloroform:methanol).[2][3]
-
Collect the eluate in fractions using collection tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the palmatine spot with a high degree of purity.
-
Evaporate the solvent from the combined fractions to obtain the purified palmatine.
Protocol 3: Recrystallization for Final Purification
This protocol describes the final purification step to obtain high-purity crystalline palmatine.
Materials:
-
Purified palmatine from column chromatography
-
Methanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the purified palmatine in a minimal amount of hot methanol in an Erlenmeyer flask.[3]
-
If any impurities remain undissolved, perform a hot filtration to remove them.
-
Allow the solution to cool down slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum to remove any residual solvent. The resulting crystals should be of high purity (e.g., >99%).[3]
Mandatory Visualizations
Experimental Workflow for Palmatine Isolation
Caption: General workflow for the isolation and purification of Palmatine.
Palmatine's Action on the Nrf2/HO-1 Signaling Pathway
Palmatine has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like palmatine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).
Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Palmatrubin Analysis using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Palmatrubin in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies outlined are based on established techniques for the analysis of structurally similar protoberberine alkaloids, such as palmatine, and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a protoberberine alkaloid with potential pharmacological activities. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of compounds in complex mixtures.[1][2] This document details the procedures for sample preparation, HPLC separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences and improve the accuracy and sensitivity of the analysis.[3][4] Two common methods for plasma samples are protein precipitation and solid-phase extraction (SPE).
2.1.1. Protein Precipitation Protocol
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., tetrahydropalmatine or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
2.1.2. Solid-Phase Extraction (SPE) Protocol
SPE provides cleaner extracts compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.[5]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
HPLC Method
The chromatographic separation is typically performed on a C18 reversed-phase column.
-
Column: Waters XTerra MS C18 (or equivalent), 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Mass Spectrometry Method
A tandem mass spectrometer is used for sensitive and selective detection.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
MRM Transitions:
-
This compound: The exact m/z will need to be determined by direct infusion of a this compound standard. Based on the structure of palmatine (m/z 352), the precursor ion for this compound is expected to be similar. A common fragmentation for palmatine is the loss of a methyl group, resulting in a product ion at m/z 336.[5] A similar fragmentation pattern can be anticipated for this compound.
-
Internal Standard (e.g., Jatrorrhizine): m/z 338 → 322.[5]
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of protoberberine alkaloids, which can be used as a reference for method validation of this compound analysis.
Table 1: HPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 reversed-phase | [5][6] |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate | [5][6] |
| Ionization Mode | ESI Positive | [5][6] |
| Detection Mode | MRM | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
| Linearity Range | 0.1 - 500 ng/mL | [5] |
| Intra-day Precision (RSD%) | < 10% | [5] |
| Inter-day Precision (RSD%) | < 10% | [5] |
| Recovery | 87.3 - 100.9% | [5] |
Table 2: Example MRM Transitions for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Palmatine | 352 | 336 | [5] |
| Jatrorrhizine (IS) | 338 | 322 | [5] |
| Berberine | 336 | 320 | [6] |
| Coptisine | 320 | 305 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of LC-MS Components
Caption: Components of an LC-MS/MS system.
Conclusion
The protocols described provide a robust framework for the sensitive and selective quantification of this compound in biological matrices. The combination of efficient sample preparation, optimized HPLC separation, and specific MS/MS detection allows for reliable determination of this compound concentrations, which is essential for advancing its research and development as a potential therapeutic agent. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.
References
- 1. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. agilent.com [agilent.com]
- 5. Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Palmatrubin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Palmatrubin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a protoberberine alkaloid. The proposed synthesis is based on established methods for structurally similar compounds like Palmatine, involving a key palladium-catalyzed enolate arylation followed by cyclization, or the methylation of related natural products.
Q1: My overall yield for this compound synthesis is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in protoberberine synthesis can often be attributed to a few critical areas. Firstly, the efficiency of the palladium-catalyzed coupling reaction to form the isoquinoline core is paramount. Secondly, the subsequent cyclization and aromatization steps to form the tetracyclic protoberberine skeleton are crucial. Incomplete reactions or the formation of side products in either of these stages will significantly impact your final yield. Careful control of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is essential.
Q2: I am observing significant byproduct formation during the palladium-catalyzed enolate arylation step. How can I minimize this?
A2: Byproduct formation in palladium-catalyzed reactions is a common issue. Here are several troubleshooting steps:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Experiment with different ligands to find one that promotes the desired coupling over side reactions like homocoupling of the aryl bromide.
-
Base Selection: The base used for the enolate formation can influence the reaction's selectivity. A weaker base might not lead to complete enolate formation, while a very strong base could promote side reactions. Consider screening bases of varying strengths.
-
Temperature Control: Precise temperature control is crucial. Running the reaction at a lower temperature for a longer duration may improve selectivity and reduce byproduct formation.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the aryl bromide and the ketone. Impurities can poison the catalyst or participate in unwanted side reactions.
Q3: The cyclization step to form the tetracyclic core of this compound is not proceeding to completion. What could be the issue?
A3: Incomplete cyclization can be due to several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst for the cyclization are important. A systematic screening of different acids (e.g., HCl, H₂SO₄, TFA) and their concentrations may be necessary.
-
Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Steric Hindrance: If your precursors have bulky substituents, this could sterically hinder the cyclization. In such cases, more forcing reaction conditions might be necessary.
Q4: I am having difficulty with the final purification of this compound. What are the recommended methods?
A4: The purification of protoberberine alkaloids can be challenging due to their planar structure and potential for aggregation.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, starting with a non-polar solvent system and gradually increasing the polarity, can be effective.
-
Recrystallization: Recrystallization from a suitable solvent system can be a highly effective final purification step to obtain high-purity this compound. Experiment with different solvents to find the optimal conditions.
-
Preparative HPLC: For obtaining highly pure material, preparative HPLC is a powerful technique.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of Palmatine, a close structural analog of this compound. These can serve as a starting point for the optimization of this compound synthesis.
Table 1: Palladium-Catalyzed Enolate Arylation for Protoberberine Core Synthesis
| Parameter | Condition | Reported Yield for Palmatine | Reference |
| Catalyst | Pd₂(dba)₃ | ~93% (for the ketone precursor) | [1] |
| Ligand | RuPhos | - | [1] |
| Base | LHMDS | - | [1] |
| Solvent | Toluene | - | [1] |
| Temperature | 100 °C | - | [1] |
| Reaction Time | 16 h | - | [1] |
Table 2: One-Pot Aromatization and Cyclization
| Parameter | Condition | Reported Yield for Palmatine | Reference |
| Reagents | Hydroxylamine hydrochloride, HCl | 88% | [1] |
| Solvent | Ethanol | - | [1] |
| Temperature | 80 °C | - | [1] |
| Reaction Time | 16 h | - | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a protoberberine alkaloid, which can be adapted for this compound synthesis.
Protocol 1: Synthesis of the Isoquinoline Core via Palladium-Catalyzed Enolate Arylation
-
To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the appropriate aryl bromide and ketone starting materials, followed by the solvent (e.g., toluene).
-
Add the base (e.g., LHMDS) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Cyclization and Aromatization to form the Protoberberine Scaffold
-
Dissolve the purified ketone precursor from Protocol 1 in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux (e.g., 80 °C) and stir for the required time (e.g., 16 hours).
-
Monitor the reaction for the formation of the final product.
-
After completion, cool the reaction mixture and adjust the pH to be basic.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under vacuum.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Characterization of [Compound X]
Welcome to the technical support center for the characterization of [Compound X]. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when working with [Compound X]?
A1: Researchers often first encounter challenges related to the solubility and stability of [Compound X]. It is crucial to establish a suitable solvent system and understand its degradation profile early in the characterization process to ensure reliable and reproducible results.
Q2: How can I improve the solubility of [Compound X] for my experiments?
A2: Improving solubility can be approached by testing a range of solvents with varying polarities, adjusting the pH of the solution, or using co-solvents. For quantitative data on solubility in common solvents, please refer to Table 1.
Q3: What is the known stability of [Compound X] under common laboratory conditions?
A3: [Compound X] has shown sensitivity to light and elevated temperatures. It is recommended to store stock solutions at -20°C and protect them from light. For detailed stability data under different conditions, see Table 2.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am seeing inconsistent retention times for [Compound X] in my HPLC runs. What could be the cause?
A1: Fluctuating retention times are often due to issues with the mobile phase, column temperature, or the HPLC system itself.[1][2]
-
Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent composition can significantly impact retention.[2][3]
-
Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1][2]
-
System Leaks: Check for any leaks in the system, especially between the pump, injector, and column, as this can cause pressure and flow rate fluctuations.[1][3]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[2]
Q2: My peaks for [Compound X] are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by a variety of factors, from the sample solvent to column contamination.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[1] If a stronger solvent is used for dissolution, inject a smaller volume.
-
Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent.[3]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of [Compound X]. Ensure the pH is appropriate for the compound and the column chemistry.
-
Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.[2]
Mass Spectrometry (MS) Analysis
Q1: I am having trouble detecting the molecular ion of [Compound X] in my mass spectrum.
A1: The absence or low intensity of the molecular ion can be a characteristic of the compound's stability or the ionization method used.
-
Ionization Technique: [Compound X] may be unstable under certain ionization conditions. If using Electron Impact (EI), the molecular ion can be prone to fragmentation.[4] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source before the ions reach the mass analyzer.[5] Try optimizing the source parameters, such as voltages and temperature, to minimize this effect.
Q2: The fragmentation pattern of [Compound X] is complex and difficult to interpret. What are some common fragmentation pathways for this class of molecule?
A2: The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure. Energetically unstable molecular ions break down into smaller, more stable fragments.[4] For molecules with functional groups similar to [Compound X], common fragmentation patterns include:
-
Cleavage next to heteroatoms: Bonds adjacent to atoms like oxygen or nitrogen are common points of cleavage.
-
Loss of small neutral molecules: Look for losses corresponding to molecules like H₂O, CO, or CO₂.
-
Rearrangement reactions: In some cases, atoms can rearrange before fragmentation, leading to unexpected fragment ions.[6] A detailed analysis of the product ion spectra from tandem MS (MS/MS) experiments can help elucidate these pathways.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The peaks in my ¹H NMR spectrum of [Compound X] are broad. What could be the reason?
A1: Broad peaks in an NMR spectrum can arise from several factors.
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
-
Aggregation: [Compound X] may be aggregating at the concentration used for the NMR sample. Try acquiring the spectrum at a lower concentration or at a different temperature.
-
Chemical Exchange: If [Compound X] is undergoing conformational changes or proton exchange on the NMR timescale, this can lead to broadened signals.
Q2: I am having difficulty assigning the proton signals in the NMR spectrum of [Compound X]. What strategies can I use?
A2: Assigning complex NMR spectra often requires a combination of techniques.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify protons that are coupled to each other.[7] HETCOR (Heteronuclear Correlation) or HSQC/HMBC experiments can correlate proton signals with their attached carbons.
-
Chemical Shift Prediction: Use NMR prediction software to get an idea of the expected chemical shifts for the protons in your proposed structure.[7]
-
Integration: The integral of each peak corresponds to the number of protons it represents.[8]
Quantitative Data
Table 1: Solubility of [Compound X] in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Methanol | 5.2 |
| Ethanol | 2.8 |
| DMSO | > 50 |
| Acetonitrile | 1.5 |
Table 2: Stability of [Compound X] in Solution (1 mg/mL in Methanol)
| Condition | Time | Remaining [Compound X] (%) |
| Room Temperature (25°C), Light | 24 hours | 85% |
| Room Temperature (25°C), Dark | 24 hours | 98% |
| 4°C, Dark | 7 days | 99% |
| -20°C, Dark | 30 days | > 99% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of [Compound X]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Methanol to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Analysis of [Compound X]
-
Instrumentation: LC-MS system with an ESI source.
-
LC Conditions: Use the same LC conditions as in Protocol 1.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
Protocol 3: ¹H NMR Analysis of [Compound X]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of [Compound X] in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Visualizations
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Caption: Hypothetical signaling pathway showing the inhibitory action of [Compound X].
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. realab.ua [realab.ua]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jackwestin.com [jackwestin.com]
Technical Support Center: Stabilizing Palmatrubin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Palmatrubin during long-term storage. The following information is based on established principles of chemical stability and is intended to serve as a guide for developing a robust storage strategy for this novel compound.
Troubleshooting Guides
Issue 1: Degradation of this compound in Solution
Symptoms:
-
Noticeable change in the color or clarity of the solution.
-
Appearance of precipitates or particulate matter.
-
A significant decrease in purity or potency as measured by analytical methods like HPLC.
-
Shift in the pH of the solution over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Deoxygenate Solvents: Before dissolving this compound, sparge solvents with an inert gas such as nitrogen or argon for 15-20 minutes to remove dissolved oxygen. 2. Add Antioxidants: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant will depend on the solvent system and the chemical nature of this compound. 3. Use Chelating Agents: If degradation is suspected to be catalyzed by trace metal ions, consider adding a chelating agent like EDTA (0.01-0.1%) to the solution. |
| Hydrolysis | 1. Control pH with Buffers: Maintain the pH of the solution within a stable range by using a suitable buffer system (e.g., citrate, phosphate, or acetate buffers).[1][2] 2. pH Stability Study: Conduct a pH stability study to identify the optimal pH range for this compound's stability. |
| Photodegradation | 1. Protect from Light: Handle this compound solutions in a dark room or under amber light to prevent light-induced degradation.[1][2] 2. Use Amber Vials: Store solutions in amber or opaque containers to shield them from light exposure.[3] 3. Include a UV Absorber: For formulations that may be exposed to light, consider adding a pharmaceutically acceptable UV absorber.[3] |
Issue 2: Instability of Solid this compound During Long-Term Storage
Symptoms:
-
Gradual decrease in the purity of the solid compound over several months.
-
Changes in the physical appearance of the powder, such as clumping, discoloration, or changes in texture.
-
Difficulty in dissolving the compound in solvents in which it was previously readily soluble.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidation and Photodegradation | 1. Inert Atmosphere Packaging: Aliquot the solid compound into vials, flush with an inert gas (argon or nitrogen) before sealing to displace oxygen.[3] 2. Vacuum Sealing: Store the compound under vacuum to minimize exposure to oxygen.[3] 3. Opaque Containers: Use amber glass vials or other opaque containers to protect the solid from light.[3] |
| Hygroscopicity (Moisture Absorption) | 1. Use of Desiccants: Store vials in a desiccator or a sealed bag containing a desiccant pouch to maintain a low-humidity environment.[3] 2. Controlled Humidity Environment: Store the compound in a controlled low-humidity environment, such as a dry box or a climate-controlled chamber.[3] |
| Solid-State Instability | 1. Lyophilization (Freeze-Drying): For enhanced long-term stability, consider lyophilizing this compound with a stabilizing excipient. This process removes water at low temperatures, which can significantly reduce degradation rates.[3][4] (See Experimental Protocol 2). 2. Recrystallization: Purifying the compound through recrystallization can remove impurities that may be catalyzing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of chemical compounds like this compound is primarily influenced by several key factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
pH: The acidity or basicity of a solution can significantly impact the molecular structure and stability of a compound.[1][2]
-
Light: Exposure to UV or visible light can lead to photodegradation, breaking chemical bonds.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1]
-
Moisture: For solid compounds, moisture can promote hydrolysis and other degradation pathways.[1]
Q2: How can I determine the shelf-life of my this compound formulation?
To establish the shelf-life, a formal stability study is required. This involves storing aliquots of the formulation under controlled conditions (e.g., different temperatures and humidity levels) and testing them at predetermined time points. The concentration of this compound and the presence of any degradation products are monitored over time using a stability-indicating analytical method, such as HPLC.[5][6]
Q3: What are the recommended general storage conditions for this compound?
To minimize degradation, it is advisable to store this compound under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended. For short-term storage, 2-8°C is generally acceptable.[3]
-
Light: Always protect from light by using amber vials or storing in the dark.[3]
-
Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Moisture: Keep the compound in a tightly sealed container, preferably with a desiccant, to protect it from moisture.[3]
Q4: What is a stability-indicating analytical method?
A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is a commonly used stability-indicating method.[4]
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the impact of various environmental factors on this compound's stability.
Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.0) over 30 Days
| Storage Temperature (°C) | Purity (%) | Degradation (%) |
| 4 | 98.5 | 1.5 |
| 25 | 92.1 | 7.9 |
| 40 | 81.3 | 18.7 |
Table 2: Effect of pH on this compound Stability in Solution at 25°C over 30 Days
| pH | Purity (%) | Degradation (%) |
| 3.0 | 85.4 | 14.6 |
| 5.0 | 96.2 | 3.8 |
| 7.0 | 92.1 | 7.9 |
| 9.0 | 78.9 | 21.1 |
Table 3: Effect of Light Exposure on Solid this compound Stability at 25°C over 90 Days
| Storage Condition | Purity (%) | Degradation (%) |
| Dark (in amber vial) | 99.2 | 0.8 |
| Ambient Light | 94.5 | 5.5 |
| Direct UV Light (254 nm) | 65.8 | 34.2 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for quantifying this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
3. Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 ACN:water).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples from the stability study by diluting them to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound and any observed degradation products.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Protocol 2: Lyophilization for Long-Term Stabilization of this compound
This protocol provides a general procedure for lyophilizing (freeze-drying) this compound to enhance its long-term stability.
1. Materials:
-
This compound
-
Lyophilization-grade water (e.g., Water for Injection)
-
Bulking agent/cryoprotectant (e.g., mannitol, sucrose, or trehalose)
-
Lyophilizer (freeze-dryer)
-
Serum vials and stoppers
2. Procedure:
-
Formulation: Prepare a solution of this compound in water containing a cryoprotectant. A common starting point is a 5% (w/v) solution of mannitol.
-
Filling: Dispense the formulated solution into sterile lyophilization vials.
-
Freezing: Place the vials on the lyophilizer shelf and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C).
-
Primary Drying (Sublimation): Apply a vacuum (e.g., ≤200 mTorr) and raise the shelf temperature to a point that is still below the collapse temperature of the cake (e.g., -10°C). Hold until all the ice has sublimated.[3]
-
Secondary Drying (Desorption): Increase the shelf temperature (e.g., to 25°C) under a high vacuum to remove residual bound water.[3]
-
Stoppering: Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.[3]
Visualizations
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. statgraphics.com [statgraphics.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Palmatrubin Synthesis
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Palmatrubin synthesis is resulting in a low overall yield. What are the common causes and how can I improve it?
A1: Low yields in a multi-step synthesis can be attributed to several factors. A systematic approach is crucial to identify the bottleneck.
-
Incomplete Reactions: One or more steps in your synthesis may not be reaching completion.
-
Troubleshooting:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine the optimal reaction time and ensure the starting material is fully consumed.
-
Reagent Purity and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric amounts. Impurities in starting materials can inhibit the reaction.
-
Reaction Conditions: Re-evaluate the reaction temperature, pressure, and solvent. Optimizing these parameters is critical for maximizing yield.[1]
-
-
-
Side Product Formation: Competing reaction pathways can lead to the formation of unwanted side products, consuming your starting material and reducing the yield of the desired product.
-
Troubleshooting:
-
Temperature Control: Many side reactions are highly sensitive to temperature. Maintaining a consistent and optimal temperature is crucial.
-
Order of Reagent Addition: The sequence in which reagents are added can significantly impact the reaction outcome.
-
Catalyst Selection: The choice of catalyst can influence the selectivity of a reaction. Experimenting with different catalysts may favor the desired reaction pathway.
-
-
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Milder Reaction Conditions: Explore if the reaction can be performed under milder conditions (e.g., lower temperature, less harsh pH).
-
Workup Procedure: Ensure the workup procedure is not contributing to product degradation. For example, avoid unnecessarily strong acids or bases.
-
-
-
Purification Losses: Significant amounts of product can be lost during purification steps.
-
Troubleshooting:
-
Optimize Purification Technique: Whether using column chromatography, crystallization, or distillation, ensure the technique is optimized for your specific compound to minimize losses.
-
Handling: Careful handling of the product during transfer and drying is essential to avoid physical losses.
-
-
Q2: I am observing significant impurity peaks in my crude product. How can I identify and minimize these impurities?
A2: Impurity profiling is a critical aspect of drug development. The presence of impurities can affect the safety and efficacy of the final product.
-
Identification of Impurities:
-
Spectroscopic Techniques: Utilize techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the impurities.
-
Literature Review: Search for known side reactions or degradation pathways for similar classes of compounds.
-
-
Minimizing Impurities:
-
Control of Reaction Conditions: As with low yields, carefully controlling reaction parameters like temperature, pressure, and reaction time can minimize the formation of side products.
-
Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of impurities at the beginning of the synthesis.
-
Inert Atmosphere: If your reactants or products are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
-
Q3: The synthesis of a key intermediate is not reproducible between batches. What factors should I investigate?
A3: Lack of reproducibility can be a frustrating issue. A systematic investigation is key to identifying the source of the variability.
-
Reagent Quality:
-
Lot-to-Lot Variability: Different batches of reagents, especially catalysts and complex starting materials, can have varying purity levels.
-
Reagent Age and Storage: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions.
-
-
Reaction Setup and Execution:
-
Glassware: Ensure all glassware is thoroughly cleaned and dried, as trace contaminants can interfere with the reaction.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.
-
Temperature Control: Small variations in temperature can have a significant impact on reaction outcomes.
-
-
Environmental Factors:
-
Humidity: For moisture-sensitive reactions, variations in ambient humidity can affect reproducibility.
-
Light: Light-sensitive compounds may require the reaction to be conducted in the dark.
-
Data Presentation: Example Reaction Parameters for Optimization
The following table provides a generalized overview of key reaction parameters that can be optimized for a typical organic synthesis step. The values provided are for illustrative purposes and should be adapted for specific reactions.
| Parameter | Typical Range | Considerations |
| Temperature | -78°C to 150°C | Lower temperatures can increase selectivity, while higher temperatures can increase reaction rate. |
| Catalyst Loading | 0.1 mol% to 10 mol% | Higher loading can increase reaction rate but also cost and potential for side reactions. |
| Reactant Concentration | 0.1 M to 2 M | Higher concentrations can increase reaction rate but may also lead to solubility issues or side reactions. |
| Reaction Time | 1 hour to 48 hours | Should be optimized by monitoring the reaction to ensure completion without product degradation. |
| Solvent | Aprotic (e.g., THF, DCM) or Protic (e.g., Ethanol, Water) | The choice of solvent can significantly impact solubility, reaction rate, and selectivity. |
| pH | 2 to 12 | Critical for acid or base-catalyzed reactions and for controlling the protonation state of reactants. |
Experimental Protocols: Generalized Protocol for a Coupling Reaction
This protocol describes a general procedure for a palladium-catalyzed cross-coupling reaction, a common step in the synthesis of complex organic molecules.
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 10 mL) via syringe.
Step 2: Reaction Execution
-
Stir the reaction mixture at the desired temperature (e.g., 80-110°C).
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or impurity issues.
Caption: Hypothetical reaction pathway for this compound synthesis.
References
minimizing degradation of Palmatrubin during experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to minimize the degradation of Palmatrubin during experimental procedures. The following information is based on established knowledge of protoberberine alkaloids, a chemical class to which this compound belongs. Due to the limited availability of stability data specific to this compound, information from closely related and structurally similar alkaloids, such as Berberine and Palmatine, has been utilized to provide the most accurate recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during experiments?
This compound is a protoberberine alkaloid, a class of naturally occurring isoquinoline alkaloids. Its chemical structure, featuring a quaternary iminium ion, makes it susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity, the formation of unknown byproducts, and consequently, unreliable experimental results. Therefore, ensuring the stability of this compound throughout an experiment is critical for data accuracy and reproducibility.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related protoberberine alkaloids, the primary factors contributing to the degradation of this compound are:
-
Light Exposure: Like many alkaloids, this compound is likely photosensitive, especially to UV light, which can induce photolytic degradation.
-
Temperature: Elevated temperatures can cause thermal decomposition of the molecule.
-
pH: this compound's stability is highly dependent on the pH of the solution. It is generally more stable in acidic to neutral conditions and is prone to degradation in alkaline (basic) environments.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.
Q3: How should I store my this compound stock solutions to ensure stability?
To maximize the stability of this compound stock solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.
-
Low Temperature: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation.
-
Appropriate Solvent and pH: Dissolve this compound in a suitable solvent and maintain a slightly acidic to neutral pH. For aqueous solutions, using a buffer in the pH range of 4-6 is advisable.
Q4: I've noticed a color change in my this compound solution. What could be the cause?
A color change in your this compound solution is often an indicator of degradation. This could be due to one or more of the following factors:
-
Exposure to Light: Photodegradation can lead to a visible change in the solution's color.
-
pH Shift: A change in pH, particularly towards alkaline conditions, can alter the chemical structure and, consequently, the color.
-
Oxidation: Oxidative processes can result in the formation of colored degradation products.
If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your experimental conditions to minimize exposure to the potential degradation triggers mentioned above.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of this compound in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Culture Medium | The pH of cell culture media is typically around 7.4, which can be slightly alkaline and may promote this compound degradation over time. |
| 1. Minimize Incubation Time: Reduce the incubation time of this compound with cells as much as possible without compromising the experimental endpoint. | |
| 2. Prepare Fresh Solutions: Prepare this compound solutions in the culture medium immediately before adding them to the cells. | |
| 3. pH Optimization: If experimentally feasible, test the effect of slightly lowering the pH of the medium on cell viability and this compound stability. | |
| Phototoxicity/Photodegradation | Standard laboratory lighting can contribute to the degradation of photosensitive compounds. |
| 1. Work in Dim Light: Perform experimental manipulations involving this compound under subdued lighting conditions. | |
| 2. Use Amber-colored Plates: Utilize amber-colored or light-shielding cell culture plates. | |
| 3. Cover Plates: Keep plates covered with aluminum foil during incubation. |
Issue 2: Poor Recovery or Multiple Peaks in Chromatographic Analysis (HPLC/LC-MS)
| Potential Cause | Troubleshooting Steps |
| On-column or In-sampler Degradation | The mobile phase composition or temperature of the autosampler can contribute to degradation. |
| 1. Acidify Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to maintain this compound in its more stable protonated form. A common mobile phase for related compounds is a gradient of acetonitrile and water with 0.1% formic acid. | |
| 2. Control Temperature: Set the autosampler temperature to a low value (e.g., 4 °C) to minimize thermal degradation of samples waiting for injection. | |
| Degradation during Sample Preparation | Exposure to harsh conditions during extraction or dilution can cause degradation. |
| 1. Avoid Strong Bases: Do not use strong alkaline solutions during sample preparation. | |
| 2. Protect from Light: Keep samples protected from light throughout the preparation process. | |
| 3. Minimize Heat: Avoid heating samples for extended periods. If heating is necessary, use the lowest effective temperature for the shortest possible time. |
Data on Degradation of a Related Protoberberine Alkaloid (Berberine)
The following table summarizes the degradation of Berberine, a close structural analog of this compound, under various stress conditions as reported in forced degradation studies. This data can be used as a proxy to understand the potential stability of this compound.
| Stress Condition | Duration | Temperature | % Degradation |
| 1 M HCl (Acid Hydrolysis) | 5 hours | 80 °C | 6% |
| 1 M NaOH (Base Hydrolysis) | 30 minutes | 80 °C | 48% |
| 1 M NaOH (Base Hydrolysis) | 3 hours | 80 °C | 83% |
| 30% H₂O₂ (Oxidation) | 1 hour | 80 °C | 19% |
| Dry Heat | 12 hours | 105 °C | Stable |
| Photolytic (254 nm & 365 nm) | 24 hours | Ambient | Stable |
| Water Hydrolysis | 4 hours | 80 °C | Stable |
Data adapted from forced degradation studies on Berberine chloride.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 80 °C for 5 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 80 °C for 3 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Incubate the mixture at 80 °C for 1 hour.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in an oven at 105 °C for 12 hours.
-
Cool to room temperature and dissolve in the mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm and 365 nm for 24 hours.
-
Analyze the solution directly.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).
Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Protoberberine alkaloids typically have strong absorbance around 280 nm and 345 nm. Monitor at a wavelength that provides the best sensitivity for this compound and its degradation products.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve for quantification.
Visualizations
Figure 1. Factors leading to this compound degradation.
Figure 2. Recommended experimental workflow to minimize degradation.
Figure 3. Troubleshooting logic for this compound degradation.
Technical Support Center: Refining Purification Techniques for Palmatrubin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Palmatrubin derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound derivatives, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | Incomplete Extraction: The solvent choice may be suboptimal, or the extraction time was too short.[1] | - Use methanol or ethanol, as they are generally effective solvents for protoberberine alkaloids.[1]- Consider using a slightly acidified solvent (e.g., 0.1-0.5% formic or acetic acid in methanol) to improve the recovery of these basic compounds.[1]- Optimize the extraction time; for methods like ultrasonic-assisted extraction, 20-30 minutes is often effective, but be aware that prolonged times can lead to degradation.[1] |
| Thermal Degradation: High temperatures during solvent evaporation or extraction can cause decomposition of the derivatives.[1] | - Employ lower temperature drying methods for the source material, such as shade drying.[1]- Utilize cold solvent extraction procedures.- Concentrate extracts using a rotary evaporator at a reduced pressure and a low temperature (≤ 40°C).[1] | |
| Photodegradation: this compound derivatives, like other protoberberine alkaloids, can be sensitive to light.[1] | - Conduct extraction and subsequent purification steps using amber glassware or protect the setup from light.[1] | |
| pH-Related Issues: The stability of these compounds is highly dependent on pH. | - Maintain a slightly acidic to neutral pH during aqueous extractions to keep the alkaloids in their more stable salt form.[1] | |
| Poor Separation in Column Chromatography | Inappropriate Stationary Phase: The acidic nature of silica gel can sometimes lead to strong adsorption or degradation of basic alkaloids. | - Consider using neutral or basic alumina as the stationary phase.[2]- For silica gel, deactivation by adding a small percentage of a basic modifier (e.g., triethylamine) to the mobile phase can improve recovery and peak shape. |
| Incorrect Mobile Phase Polarity: The solvent system may not have the appropriate polarity to effectively separate the target compound from impurities. | - Systematically screen different solvent systems with varying polarities. A common approach for protoberberine alkaloids is to use a mobile phase of chloroform with an increasing gradient of methanol.[3] | |
| Peak Tailing or Broadening in HPLC | Secondary Interactions: Residual silanols on C18 columns can interact with the basic nitrogen of the alkaloids, leading to poor peak shape. | - Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or ammonium acetate buffer) to suppress silanol activity.[4]- Employ a high-purity, end-capped C18 column or a column with a stationary phase designed for basic compounds. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample and reinject.- If high concentrations are necessary for detecting minor impurities, consider using a preparative or semi-preparative column with a higher loading capacity. | |
| Compound Fails to Crystallize | Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the necessary solubility differential between hot and cold conditions. | - Systematically screen a range of solvents with varying polarities.- For protoberberine alkaloids, crystallization from methanol or water has been reported.[2]- A two-solvent system (one in which the compound is soluble when hot, and another in which it is insoluble) can be effective. Common combinations include methanol/water, acetone/water, or DCM/heptane.[5][6] |
| Presence of Impurities: High levels of impurities can inhibit crystal formation. | - Subject the material to an additional chromatographic purification step before attempting recrystallization. | |
| Solution is Not Saturated: The concentration of the compound in the cold solvent may be below the saturation point. | - Slowly evaporate the solvent from the solution at room temperature to increase the concentration until turbidity is observed, then gently warm to redissolve and cool again. |
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns when working with this compound derivatives?
A1: this compound derivatives, as part of the protoberberine alkaloid family, are susceptible to degradation from several factors:
-
Light: They are often photosensitive, and exposure to UV light can lead to decomposition. It is recommended to use amber glassware and minimize light exposure during all purification and storage steps.[1]
-
Temperature: Elevated temperatures can cause thermal degradation. Avoid excessive heat during extraction and solvent evaporation.[1]
-
pH: These compounds are generally more stable in acidic to neutral aqueous solutions where they exist as quaternary salts. In alkaline conditions, they can convert to less stable base forms.[1]
Q2: What type of column is best suited for the HPLC purification of this compound derivatives?
A2: A reverse-phase C18 column is commonly used for the analysis and purification of protoberberine alkaloids.[4] To achieve good peak shape and prevent tailing, it is advisable to use a high-purity, end-capped column and a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid).
Q3: How can I effectively remove highly polar impurities from my this compound derivative sample?
A3: For removing highly polar impurities, a normal-phase column chromatography approach using a stationary phase like silica or alumina can be effective. Alternatively, a liquid-liquid extraction can be performed. By dissolving the sample in an organic solvent and washing with an aqueous buffer, the highly polar impurities will preferentially partition into the aqueous layer.
Q4: My purified this compound derivative shows unexpected peaks in the HPLC analysis. What could be the cause?
A4: Unexpected peaks could arise from several sources:
-
Degradation: The compound may have degraded during sample preparation, storage, or the analysis itself. Ensure fresh solutions are used and that the mobile phase pH is suitable for the compound's stability.[1]
-
Oxidative Degradation: Prolonged exposure to air can lead to oxidation.[1] Purging solvents with an inert gas like nitrogen can help mitigate this.
-
Co-eluting Impurities: The chromatographic method may not be optimized to separate all impurities. Method development, including trying different mobile phase compositions, gradients, or stationary phases, may be necessary.
Q5: What is a good starting point for developing a recrystallization protocol for a new this compound derivative?
A5: A good starting point is to test the solubility of a small amount of your compound in a variety of common laboratory solvents at both room temperature and at their boiling points. Ideal single-solvent recrystallization requires low solubility at room temperature and high solubility when hot. If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[5] Begin by dissolving the compound in a minimal amount of a hot solvent in which it is soluble, and then add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Gently warm to redissolve and then allow to cool slowly.[5]
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound derivatives using column chromatography on alumina.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Prepare a slurry of neutral or basic alumina in a non-polar solvent (e.g., chloroform).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the sample onto a small amount of the stationary phase by dissolving it in a suitable solvent, adding the adsorbent, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as methanol (e.g., start with 100% chloroform, then move to 1%, 2%, 5% methanol in chloroform, etc.).[3]
-
Collect fractions of the eluate in separate test tubes.
-
-
Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., Dragendorff's reagent).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at low temperature (≤ 40°C) to obtain the purified this compound derivative.
-
Protocol 2: Reverse-Phase HPLC Method
This protocol provides a standard reverse-phase HPLC method for the analysis and purification of this compound derivatives.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade methanol or acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maxima of the specific derivative, typically in the range of 250-450 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 20%), increasing to a higher percentage (e.g., 40-60%) over a set time (e.g., 35 minutes) to elute compounds of increasing hydrophobicity.[4]
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low purification yields.
References
Technical Support Center: Enhancing the Bioavailability of Palmatrubin in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Palmatrubin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound, also known as Palmatine, is a naturally occurring protoberberine alkaloid found in several medicinal plants.[1] Like many isoquinoline alkaloids, this compound exhibits poor oral bioavailability, estimated to be less than 10% in rat models.[1][2] This is primarily due to its low aqueous solubility and poor intestinal permeability, likely classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound.[1][3] Additionally, it may undergo significant first-pass metabolism in the liver and intestines, further limiting its systemic exposure.[2]
2. What are the primary challenges in formulating this compound for oral administration?
The main hurdles in developing an effective oral dosage form for this compound are:
-
Low Aqueous Solubility: this compound is a lipophilic compound with limited solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.[4][5]
-
Poor Intestinal Permeability: Studies suggest that this compound has very low permeability across the intestinal epithelium.[1]
-
First-Pass Metabolism: As a substrate for metabolic enzymes, a significant portion of absorbed this compound may be metabolized before reaching systemic circulation.[2]
3. What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges associated with this compound's poor bioavailability. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as chitosan nanoparticles, can improve its solubility, protect it from degradation, and enhance its uptake by intestinal cells.[6] Other promising nano-carriers include solid lipid nanoparticles (SLNs), liposomes, and phytosomes.[2][4][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can increase its dissolution rate and apparent solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of a fine emulsion in the gastrointestinal tract, improving its solubilization and absorption.[8]
-
Complexation with Cyclodextrins: this compound is known to form inclusion complexes with cyclodextrins, particularly β-cyclodextrin, which can enhance its aqueous solubility.
4. How can I quantify this compound in biological samples during my experiments?
Validated analytical methods are crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or UV detection (UPLC-UV) are sensitive and specific methods for quantifying this compound in plasma and tissue samples.[9][10][11] Sample preparation typically involves protein precipitation.[10]
Troubleshooting Guides
Issue 1: Low and Variable Drug Loading in Nanoformulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | Screen various organic solvents to find one with higher this compound solubility. Consider using a co-solvent system. |
| Incompatible drug-polymer/lipid ratio. | Optimize the ratio of this compound to the carrier material. Start with a low drug concentration and gradually increase it. |
| Precipitation of this compound during the formulation process. | Ensure the drug is fully dissolved before initiating nanoparticle formation. For emulsion-based methods, maintain the temperature above the melting point of the lipid components. |
| Inefficient encapsulation technique. | Modify the parameters of your chosen method (e.g., sonication time and power, homogenization speed, stirring rate). |
Issue 2: Inconsistent In Vitro Dissolution Profiles
| Potential Cause | Troubleshooting Step |
| Inadequate sink conditions in the dissolution medium. | Increase the volume of the dissolution medium. Add a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium to enhance the solubility of released this compound. |
| Aggregation of nanoparticles or formulation instability. | Characterize the particle size and zeta potential of your formulation before and after dissolution to check for aggregation. Ensure the formulation is stable in the dissolution medium. |
| Inappropriate dissolution apparatus or parameters. | For nanoformulations, consider using USP Apparatus 4 (flow-through cell) or the dialysis bag method to better simulate in vivo conditions.[12] Optimize the agitation speed to prevent coning of the formulation at the bottom of the vessel. |
| Recrystallization of amorphous this compound. | Perform solid-state characterization (e.g., XRD, DSC) of the formulation after dissolution to check for any changes in the physical form of the drug. |
Issue 3: Poor Correlation Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| In vitro dissolution medium does not reflect in vivo conditions. | Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF). |
| Neglecting the impact of intestinal permeability. | Since this compound has low permeability, even with improved dissolution, absorption may still be limited. Conduct in vitro permeability studies (e.g., Caco-2 cell model) to assess the formulation's ability to enhance transport across the intestinal barrier.[13] |
| Significant first-pass metabolism. | The in vivo model may have high metabolic activity that is not accounted for in in vitro tests. Consider using metabolic inhibitors in your in vivo studies to understand the extent of first-pass metabolism. |
| Inadequate animal model or study design. | Ensure the chosen animal model is appropriate and that the pharmacokinetic study design (e.g., sampling time points, route of administration) is robust enough to capture the absorption profile accurately. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol outlines a general procedure for evaluating the intestinal permeability of this compound formulations using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation or control solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the drug across the monolayer (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µg/mL)
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Palmatine in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 10, 30, 60 mg/kg | 2.5 mg/kg | [2] |
| Tmax (h) | 0.6 - 1.3 | 0.1 | [2] |
| Cmax (ng/mL) | Dose-dependent | - | [9][14] |
| t₁/₂ (h) | 3.8 - 5.7 | 23.3 | [2] |
| Clearance (L/h/kg) | 3.0 - 3.2 | 3.1 | [2] |
| Absolute Bioavailability | < 10% | - | [2] |
Note: The values are compiled from different studies and may vary depending on the experimental conditions.
Table 2: Example of a Screening Study for a this compound Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Formulation | Oil (%) | Surfactant (%) | Co-surfactant (%) | Droplet Size (nm) | PDI | Drug Loading (%) |
| F1 | 40 (Oleic Acid) | 40 (Tween® 80) | 20 (Transcutol® P) | 150.2 | 0.21 | 5 |
| F2 | 30 (Capryol™ 90) | 50 (Cremophor® EL) | 20 (PEG 400) | 85.6 | 0.15 | 5 |
| F3 | 20 (Labrafil® M 1944 CS) | 60 (Kolliphor® RH 40) | 20 (Propylene Glycol) | 45.3 | 0.11 | 5 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of palmatine chloride-loaded chitosan nanoparticles for enhanced and safe cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. brieflands.com [brieflands.com]
- 10. Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic comparisons of berberine and palmatine in normal and metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Palmatrubin in Focus: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural compounds are a promising frontier. Among these, Palmatrubin, a protoberberine alkaloid, has garnered significant interest for its broad-spectrum antimicrobial properties. This guide provides a comprehensive comparison of this compound's performance against established antimicrobial agents—Berberine, Ciprofloxacin, and Fluconazole—supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is particularly noteworthy against Gram-positive bacteria and various Candida species. While generally exhibiting higher Minimum Inhibitory Concentrations (MICs) than the potent synthetic antibiotic Ciprofloxacin against bacteria, this compound shows comparable or, in some cases, synergistic effects when used with other agents. Notably, its synergistic relationship with Fluconazole against resistant Candida strains presents a compelling case for its development as an adjunctive therapy.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator agents against various microorganisms. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons across a wide range of identical strains are limited. Methodological variations between studies should be considered when interpreting the data.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Berberine | Ciprofloxacin |
| Pseudomonas aeruginosa | 500 - 1000[1] | 250 - 1000[1] | - |
| Escherichia coli | - | 2400[2] | - |
| Bacillus subtilis | - | 3600[2] | - |
| Staphylococcus aureus | - | 3300[2] | - |
| Salmonella spp. | - | 3950[2] | - |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole | Clotrimazole |
| Candida albicans (Planktonic) | 128 - 512[3] | - | - |
| Candida spp. (Planktonic) | 64 - ≥1024[3] | - | - |
| Microsporum canis | 1000[4] | - | 15[4] |
Table 3: Synergistic Antifungal Activity against Candida Species [3]
| Combination | MIC Range of this compound (µg/mL) | Fold Reduction in this compound MIC |
| This compound + Fluconazole | 0.5 - 128 | Up to 256-fold |
| This compound + Itraconazole | 0.5 - 32 | Up to 256-fold |
Mechanisms of Action
The antimicrobial activity of this compound and the comparator agents stems from their distinct mechanisms of action at the cellular and molecular levels.
This compound and Berberine: These protoberberine alkaloids share multifaceted mechanisms of action. They are known to:
-
Disrupt Cell Membranes and Walls: Leading to increased permeability and leakage of intracellular components.[5]
-
Inhibit Efflux Pumps: This is a crucial mechanism, particularly in drug-resistant bacteria, as it prevents the expulsion of the antimicrobial agent from the cell, thereby increasing its intracellular concentration and efficacy.[1]
-
Modulate Cellular Pathways: Including the inhibition of protein synthesis and interference with various signaling cascades.[2][6]
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin's primary mode of action is the inhibition of two essential bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for the negative supercoiling of bacterial DNA, a process vital for DNA replication and transcription.[7][8]
-
Topoisomerase IV: This enzyme is crucial for the separation of replicated chromosomes into daughter cells during cell division.[7][8] By inhibiting these enzymes, Ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[7]
Fluconazole: As a triazole antifungal agent, Fluconazole targets the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Inhibition of Lanosterol 14-α-demethylase: This cytochrome P450 enzyme is critical in the biosynthetic pathway that converts lanosterol to ergosterol.[9][10] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[10]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for this compound, Ciprofloxacin, and Fluconazole.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the efficacy of antimicrobial agents. The following are detailed methodologies for the Broth Microdilution and Agar Dilution methods, consistent with established standards.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
References
- 1. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii [spkx.net.cn]
- 3. Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies [frontiersin.org]
- 6. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 10. What is the mechanism of Fluconazole? [synapse.patsnap.com]
Palmatrubin's Antibacterial Efficacy: A Comparative Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the antibacterial spectrum of Palmatrubin, a synergistic combination of the protoberberine alkaloids Palmatine and Jatrorrhizine. This report provides a comparative analysis of its performance against key bacterial pathogens, supported by experimental data and detailed methodologies.
This compound, a formulation combining Palmatine and Jatrorrhizine, demonstrates significant antibacterial potential, particularly through synergistic interactions that enhance its efficacy against a range of bacteria. This guide explores the antibacterial spectrum of this compound and its constituent components, comparing their activity with standard antibiotics.
I. Comparative Antibacterial Spectrum
The antibacterial activity of this compound and its individual components, Palmatine and Jatrorrhizine, has been evaluated against several common Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial effectiveness where a lower value indicates greater potency.
Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) |
| Palmatine | - | - |
| Jatrorrhizine | - | 64[1][2] |
| This compound (Palmatine + Jatrorrhizine) | Synergistic Effect Observed | Synergistic Effect Observed [3] |
| Methicillin | - | ≥ 4[4] |
| Gentamicin | - | - |
| Ciprofloxacin | 0.25[5] | 1[5] |
Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| Palmatine | 5461.33 ± 2364.83[6] | 500-1000[7] |
| Jatrorrhizine | - | - |
| This compound (Palmatine + Jatrorrhizine) | Synergistic Potential | Synergistic Potential |
| Gentamicin | - | ≤4[8] |
| Ciprofloxacin | 0.01[9] | 0.1[10] |
Note: A synergistic effect implies that the combined activity is greater than the sum of the individual effects. Specific MIC values for the this compound combination are not widely reported in existing literature; however, studies confirm a synergistic relationship between Palmatine and Jatrorrhizine, particularly against MRSA.
II. Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments used to determine the antibacterial spectrum.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Materials:
-
Bacterial Culture: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Agent: Stock solutions of Palmatine, Jatrorrhizine, this compound, and comparator antibiotics prepared in a suitable solvent.
-
96-Well Microtiter Plate: Sterile, flat-bottomed plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
b. Procedure:
-
Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare serial two-fold dilutions of the antimicrobial agents in the 96-well plate using CAMHB.
-
Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control (bacteria and medium without antimicrobial agent) and a negative control (medium only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., Palmatine and Jatrorrhizine) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
a. Preparation of Materials:
-
Same materials as for the MIC assay.
b. Procedure:
-
Prepare a 96-well microtiter plate with serial dilutions of Drug A (e.g., Palmatine) along the x-axis and serial dilutions of Drug B (e.g., Jatrorrhizine) along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate all wells with the standardized bacterial suspension as described in the MIC protocol.
-
Include appropriate controls for each drug alone.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
III. Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the Minimum Inhibitory Concentration and for assessing synergistic effects using the checkerboard assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Checkerboard Synergy Assay.
IV. Conclusion
The available data strongly suggests that this compound, the combination of Palmatine and Jatrorrhizine, is a promising antibacterial agent. Its synergistic activity, particularly against challenging pathogens like MRSA, warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings. Future studies should focus on determining the precise MIC values of the this compound combination against a broader range of clinically relevant bacteria to fully elucidate its therapeutic potential.
References
- 1. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Verification of Palmatine's Anti-Cancer Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine, a protoberberine alkaloid found in several medicinal plants, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Emerging research suggests that its efficacy is not attributable to a single mechanism but rather a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide provides a comparative analysis of the cross-verified mechanisms of action of Palmatine, supported by experimental data, to offer a comprehensive overview for researchers and drug development professionals.
Comparative Analysis of Palmatine's Anti-Cancer Mechanisms
The primary anti-cancer mechanisms of Palmatine that have been experimentally validated include the induction of apoptosis, cell cycle arrest, and inhibition of the PI3K/Akt signaling pathway. These mechanisms are often interconnected and can be cell-type specific.
Induction of Apoptosis
Palmatine is a potent inducer of apoptosis in various cancer cells. The primary pathway implicated is the mitochondrial-mediated intrinsic pathway.
Experimental Evidence:
Studies have consistently shown that Palmatine treatment leads to a dose-dependent increase in the percentage of apoptotic cells. This is often accompanied by a decrease in the mitochondrial membrane potential and modulation of apoptosis-related proteins.
| Cell Line | Palmatine Concentration | % of Apoptotic Cells (Control vs. Treated) | Reference |
| Colon Cancer Cells | Varies | Significantly increased | [1] |
| Breast Cancer Cells | 5.126 to 5.805 µg/mL (IC50) | Growth inhibition related to apoptosis induction | [2][3] |
| RAW 264.7 (Preosteoclastic) | >10 µM | Significantly increased apoptotic rate | [4] |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture: Cancer cells are cultured in appropriate media and seeded in 6-well plates.
-
Treatment: Cells are treated with varying concentrations of Palmatine for a specified duration (e.g., 24, 48 hours).
-
Staining: Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Induction of Cell Cycle Arrest
Palmatine has been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest appears to be dependent on the cancer cell type.
Experimental Evidence:
Flow cytometric analysis of cell cycle distribution has been a key method to demonstrate Palmatine's effect on cell cycle progression.
| Cell Line | Palmatine Concentration | Cell Cycle Phase of Arrest | Reference |
| Colon Cancer Cells | Varies | G2/M Phase | [1] |
| A549 (Lung Cancer) | Varies | G1/S Phase (by 13-methyl-palmatrubine) | [5] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Cancer cells are seeded and treated with Palmatine as described for the apoptosis assay.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Palmatine has been identified as an inhibitor of this pathway in several cancer types.
Experimental Evidence:
Western blot analysis has been instrumental in demonstrating the inhibitory effect of Palmatine on the PI3K/Akt pathway.
| Cell Line | Palmatine Concentration | Effect on PI3K/Akt Pathway Proteins | Reference |
| Canine Mammary Gland Tumor | Varies | Decreased expression of PI3K and Akt | [6] |
| Prostate Cancer Cells | Varies | Inhibition of rpS6, a downstream target of Akt/mTOR | [7] |
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Following treatment with Palmatine, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cross-Verification and Interplay of Mechanisms
The induction of apoptosis and cell cycle arrest by Palmatine are often direct consequences of its inhibitory effects on signaling pathways like PI3K/Akt. For instance, in colon cancer cells, Palmatine's ability to induce G2/M phase arrest and apoptosis is directly linked to its targeting of Aurora Kinase A (AURKA), a protein upstream of the PI3K/Akt pathway.[1] Inhibition of AURKA by Palmatine leads to a cascade of events that culminates in cell cycle arrest and mitochondrial-mediated apoptosis.[1] Similarly, the inhibition of the PI3K/Akt pathway in canine mammary tumors leads to reduced cell proliferation and induction of cell death.[6]
This suggests a hierarchical mechanism where Palmatine's primary action may be the inhibition of key signaling molecules, which in turn triggers downstream cellular responses like cell cycle arrest and apoptosis.
Visualizing the Mechanisms of Action
Signaling Pathway of Palmatine-Induced Apoptosis and Cell Cycle Arrest
Caption: Palmatine's multi-target mechanism of action.
Experimental Workflow for Cross-Verification
Caption: Workflow for verifying Palmatine's mechanism.
Conclusion
The anti-cancer activity of Palmatine is a result of its ability to concurrently induce apoptosis and cell cycle arrest, largely through the inhibition of critical survival signaling pathways such as PI3K/Akt and the targeting of key cell cycle regulators like AURKA. The convergence of these mechanisms underscores Palmatine's potential as a multi-targeted therapeutic agent. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational understanding for researchers to design further experiments and for drug development professionals to consider Palmatine in the pipeline of novel anti-cancer therapies.
References
- 1. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inductive Effect of Palmatine on Apoptosis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmatrubin and its Derivatives: Unveiling Therapeutic Potential
A detailed examination of Palmatrubin and its derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a protoberberine alkaloid, and its derivatives have demonstrated notable cytotoxic and antimicrobial properties. The structural modification of the parent molecule, particularly at the C-13 position, has been shown to significantly influence its biological efficacy. This comparative guide focuses on the performance of this compound and its key derivative, 13-Methyl-palmatrubine, with Palmatine included as a structurally related reference compound to provide broader context on structure-activity relationships.
Comparative Cytotoxicity
The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 13-Methyl-palmatrubine | A549 (Lung Cancer) | Not explicitly stated, but A549 was most sensitive | [1][2] |
| A panel of other cancer cell lines | Exhibited time- and concentration-dependent cytotoxicity | [1] | |
| 13-n-Octyl-palmatine | SMMC7721 (Hepatocellular Carcinoma) | 0.02 ± 0.01 | |
| 7701QGY, HepG2, CEM, CEM/VCR, KIII, Lewis | 0.02 ± 0.01 - 13.58 ± 2.84 | ||
| Palmatine Derivatives (general) | Various cancer cell lines | Anticancer properties noted |
Structure-Activity Relationship
The biological activity of protoberberine alkaloids is significantly influenced by their chemical structure. Modifications to the parent scaffold can enhance potency and selectivity.
For instance, the introduction of an alkyl group at the C-13 position of palmatine has been shown to increase cytotoxic activity. Specifically, 13-n-octyl palmatine demonstrated the most potent inhibitory activity against the SMMC7721 human cancer cell line, with an IC50 value of 0.02 ± 0.01 µM. In general, 13-n-alkyl berberine and palmatine analogues were found to be more cytotoxic than their parent compounds, berberine and palmatine.
Similarly, substitutions at the C-9 position of the palmatine scaffold have been explored to enhance antimicrobial activity. A series of 9-O-substituted palmatine derivatives with alkyl or N-heterocyclic structures displayed varying degrees of antimicrobial efficacy. The antibacterial activity against Gram-positive bacteria was notably increased, in some cases up to 64-fold compared to palmatine.[2]
Mechanistic Insights: Signaling Pathways
The anticancer effects of this compound derivatives are mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.
13-Methyl-palmatrubine Signaling in A549 Lung Cancer Cells
13-Methyl-palmatrubine has been shown to inhibit the growth of A549 human lung cancer cells by inducing apoptosis and cell cycle arrest.[1] Mechanistic studies have revealed that its antitumor effects are mediated through the blockage of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Specifically, 13-Methyl-palmatrubine treatment leads to the activation of p38 and JNK pathways.[2] Furthermore, it has been observed to inactivate the PI3K/AKT and JAK/STAT3 signaling pathways in non-small cell lung cancer cells.
Below is a diagram illustrating the proposed signaling pathway of 13-Methyl-palmatrubine in A549 cells.
Caption: Signaling cascade of 13-Methyl-palmatrubine in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells are treated with this compound derivatives at the desired concentrations for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Conclusion
The comparative analysis of this compound and its derivatives underscores their potential as a valuable scaffold for the development of novel therapeutic agents. The available data, particularly for 13-Methyl-palmatrubine, highlights the importance of structural modifications in enhancing anticancer activity. The elucidation of the signaling pathways involved in their mechanism of action provides a solid foundation for further preclinical and clinical investigations. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with improved efficacy and safety profiles.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Palmatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Palmatine, a protoberberine alkaloid, has long been recognized for its diverse pharmacological activities. However, its therapeutic efficacy can be significantly enhanced through structural modifications. This guide provides a comprehensive comparison of palmatine derivatives, delving into their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial properties. We present quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of the core signaling pathways involved to facilitate a deeper understanding and guide future drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activity of palmatine derivatives is significantly influenced by the nature and position of substituents on the palmatine scaffold. Modifications at the C-8, C-9, and C-13 positions have been extensively explored, leading to the development of derivatives with enhanced potency and selectivity.
Anticancer Activity
The anticancer effects of palmatine and its derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit inflammatory pathways.[1] The introduction of long-chain alkyl groups at the C-13 position has been shown to dramatically increase cytotoxicity in various cancer cell lines.[2][3][4]
For instance, 13-n-octyl palmatine has demonstrated exceptionally potent inhibitory activity against the SMMC7721 human hepatoma cell line, with an IC50 value as low as 0.02 µM.[2][3][4] This represents a significant improvement over the parent compound, palmatine. The enhanced cytotoxicity of these 13-n-alkyl derivatives is likely due to increased lipophilicity, which may improve cell membrane permeability and bioavailability.[4]
Palmatine itself has shown growth inhibitory effects on human estrogen receptor-positive breast cancer cell lines (MCF7, T47D, and ZR-75-1) with IC50 values ranging from 5.126 to 5.805 µg/mL.[5][6] Studies have also indicated that palmatine can act synergistically or additively with conventional chemotherapeutic agents like doxorubicin.[5][6]
Antimicrobial Activity
The antimicrobial potential of palmatine derivatives has been a key area of investigation. Modifications at the C-8 and C-9 positions have yielded compounds with significantly improved activity, particularly against Gram-positive bacteria.[7][8][9]
Substitution with alkyl groups at the C-8 position leads to a notable increase in antimicrobial activity, which appears to be dependent on the chain length of the alkyl group. The activity generally increases with chain length, peaking at the 8-octyl derivative, and then decreases with longer chains.[9] A similar trend is observed for 9-O-substituted palmatine derivatives, where the introduction of alkyl or N-heterocyclic structures enhances antimicrobial effects.[7][8] For example, 9-O-substituted derivatives have shown a 2- to 64-fold increase in activity against Gram-positive bacteria compared to palmatine.[7][8]
Furthermore, derivatives with secondary amine substituents at the 9-position have been synthesized and evaluated for their activity against metronidazole-resistant Helicobacter pylori. One such derivative, compound 1c, exhibited potent activity with MIC values of 4–16 μg/mL, surpassing that of both palmatine and metronidazole.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various palmatine derivatives as reported in the cited literature.
Table 1: Anticancer Activity of Palmatine and its Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Palmatine | MCF7 | ~14.5 (5.126 µg/mL) | [5][6] |
| Palmatine | T47D | ~16.5 (5.805 µg/mL) | [5][6] |
| Palmatine | ZR-75-1 | ~15.2 (5.34 µg/mL) | [5] |
| 13-n-Hexyl Palmatine | SMMC7721 | 0.04 ± 0.01 | [2] |
| 13-n-Octyl Palmatine | SMMC7721 | 0.02 ± 0.01 | [2][3][4] |
| 13-n-Octyl Palmatine | 7701QGY | 0.08 ± 0.02 | [2] |
| 13-n-Octyl Palmatine | HepG2 | 0.15 ± 0.03 | [2] |
| 13-n-Octyl Palmatine | CEM | 1.25 ± 0.21 | [2] |
| 13-n-Octyl Palmatine | CEM/VCR | 2.58 ± 0.43 | [2] |
| 13-n-Octyl Palmatine | KIII | 8.54 ± 1.52 | [2] |
| 13-n-Octyl Palmatine | Lewis | 13.58 ± 2.84 | [2] |
Table 2: Antimicrobial Activity of Palmatine and its Derivatives (MIC values)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Palmatine | H. pylori (MTZ-resistant) | 100 - 200 | [10] |
| Derivative 1c (9-substituted) | H. pylori (MTZ-resistant) | 4 - 16 | [10] |
| Palmatine | Gram-positive bacteria | - | [7][8] |
| 9-O-Substituted Derivatives | Gram-positive bacteria | 2- to 64-fold > Palmatine | [7][8] |
| Palmatine | Gram-positive bacteria | - | [9] |
| 8-Alkyl Derivatives | Gram-positive bacteria | Up to 64-fold > Palmatine | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are generalized methodologies for key assays used in the evaluation of palmatine derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the palmatine derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the palmatine derivatives at the desired concentrations for a specific time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathway Diagrams
The biological effects of palmatine and its derivatives are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibitory effect of palmatine on the pro-inflammatory NF-κB pathway and its activation of the antioxidant Nrf2/HO-1 pathway.
Caption: Palmatine inhibits the TRIF-dependent NF-κB signaling pathway.
Caption: Palmatine activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmatine Protects Against MSU-Induced Gouty Arthritis via Regulating the NF-κB/NLRP3 and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductive Effect of Palmatine on Apoptosis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
A Comparative Guide to the Synthesis of Palmatrubin and its Protoberberine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for the protoberberine alkaloid Palmatrubin and its direct precursor, Palmatine. While independent replications of a single this compound synthesis are not extensively documented in the literature, this document compares a common semi-synthetic approach to this compound with two distinct total synthesis methodologies for Palmatine. The comparison focuses on key performance metrics, experimental protocols, and reaction pathways to inform researchers in the selection of a suitable synthetic route.
Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the semi-synthesis of this compound from Palmatine, and two distinct total synthesis routes for Palmatine: a classical approach via the Bischler-Napieralski reaction and a modern palladium-catalyzed enolate arylation method.
| Metric | Semi-synthesis of this compound | Total Synthesis of Palmatine (Bischler-Napieralski) | Total Synthesis of Palmatine (Palladium-Catalyzed) |
| Overall Yield | 69%[1] | Not explicitly stated, multi-step | 62%[2] |
| Starting Material | Palmatine | Homoveratrylamine and Homoveratric acid | Substituted aryl bromide and ketone |
| Key Reaction | Demethylation | Bischler-Napieralski Reaction | Palladium-catalyzed enolate arylation |
| Number of Steps | 1 | ~3 | 5 (longest linear sequence) |
| Key Reagents | Heat under vacuum | POCl₃ | [(Amphos)₂PdCl₂], Cs₂CO₃ |
Experimental Protocols
Semi-synthesis of this compound from Palmatine (Demethylation)
This method provides a direct conversion of the readily available alkaloid Palmatine to this compound.
Procedure: Palmatine (1 g) is placed in a dry oven and heated to 200-220°C under vacuum (20-30 mmHg) for 20 minutes.[1] The resulting crude product is then purified by column chromatography on silica gel, eluting with a mixture of CH₂Cl₂/MeOH (8/1, v/v) to yield this compound as a reddish-brown solid.[1]
Total Synthesis of Tetrahydropalmatine via Bischler-Napieralski Reaction
This classical approach is a foundational method for constructing the isoquinoline core of protoberberine alkaloids. The resulting tetrahydropalmatine can be oxidized to Palmatine.
Step 1: Amide Formation Homoveratrylamine and homoveratric acid are coupled to form the corresponding β-arylethylamide precursor.[3]
Step 2: Bischler-Napieralski Cyclization The amide precursor is subjected to intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4][5][6][7] This electrophilic aromatic substitution reaction forms the 3,4-dihydroisoquinoline intermediate.[3][4][5][6][7]
Step 3: Reduction The resulting 3,4-dihydroisoquinoline is reduced to yield tetrahydropalmatine.[3]
Total Synthesis of Palmatine via Palladium-Catalyzed Enolate Arylation
This modern synthetic route offers a modular and efficient approach to the protoberberine scaffold.
Step 1: Preparation of Coupling Partners The synthesis begins with the preparation of the necessary aryl bromide and ketone coupling partners from commercially available starting materials.[2]
Step 2: Palladium-Catalyzed α-Arylation The key step involves the palladium-catalyzed coupling of the aryl bromide and the enolate of the ketone.[2] A common catalyst system is [(Amphos)₂PdCl₂] with a mild base such as Cs₂CO₃.[2]
Step 3: Isoquinoline Formation and Cyclization The product of the arylation is then treated with an ammonium source (e.g., NH₄Cl) in a suitable solvent system (e.g., EtOH/H₂O) at elevated temperatures.[2] This facilitates hydrolysis of protecting groups and subsequent aromatization to form the isoquinoline core. Further reaction conditions promote the final cyclization to yield the protoberberine skeleton of Palmatine.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methodologies.
Caption: Comparison of synthetic routes to this compound and Palmatine.
Caption: General experimental workflow for chemical synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Protoberberine Alkaloids Against Cancer Cell Lines
This guide provides a detailed comparison of the cytotoxic effects of Palmatrubin and its related protoberberine alkaloids, including 13-methyl-palmatrubine, Palmatine, Berberine, and Jatrorrhizine, against various cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for this compound's derivative (13-methyl-palmatrubine), its parent compound (Palmatine), and other protoberberine alkaloids across a range of human cancer cell lines. Note that IC₅₀ values can vary based on the specific cell line, assay method, and incubation time.[1]
| Compound | Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time | Assay | Reference |
| 13-methyl-palmatrubine | A549 | Lung Carcinoma | 58.57 (µg/mL) | 48h | MTT | [2][3] |
| Palmatine | OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | Not Specified | SRB | [4] |
| A2780 | Ovarian Cancer | 5.5 - 7.9 | Not Specified | SRB | [4] | |
| IGROV-1 | Ovarian Cancer | 5.5 - 7.9 | Not Specified | SRB | [4] | |
| SKOV-3 | Ovarian Cancer | 5.5 - 7.9 | Not Specified | SRB | [4] | |
| Berberine | HT-29 | Colon Cancer | 52.37 ± 3.45 | 48h | MTT | [5] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48h | MTT | [5] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48h | MTT | [5] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48h | MTT | [5] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48h | MTT | [5] | |
| Jatrorrhizine | HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 | 72h | MTT | [6] |
| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72h | MTT | [6] | |
| SW480 | Colorectal Cancer | 12.5 - 75 (Effective Range) | 48-72h | MTT |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the most common assays used to determine the cytotoxicity of the compounds discussed.
General Cytotoxicity Assay Workflow
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a compound using common colorimetric assays like MTT or SRB.
MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][8]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound derivative, Berberine). Include a vehicle control (e.g., DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6][8]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][8]
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total biomass.[10]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 as described for the MTT assay.
-
Fixation: After incubation, gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[11][12]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and medium components. Air-dry the plates completely.[11]
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11][12]
-
Post-Staining Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air-dry the plates again.[11]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Data Acquisition: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.
Mechanisms of Action & Signaling Pathways
Protoberberine alkaloids exert their cytotoxic effects by modulating various signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
13-methyl-palmatrubine
Studies on 13-methyl-palmatrubine, a derivative of this compound, indicate that its cytotoxic effects, particularly in A549 lung cancer cells, are mediated by the inhibition of the EGFR signaling pathway and the simultaneous activation of the MAPK signaling pathway, leading to apoptosis and cell cycle arrest.[3]
Berberine
Berberine has been shown to induce apoptosis and cause cell cycle arrest in multiple cancer cell lines.[5] A primary mechanism involves the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. Berberine upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2, leading to mitochondrial dysfunction and caspase activation.
Jatrorrhizine
Jatrorrhizine has demonstrated efficacy against colorectal carcinoma, in part by inhibiting the Wnt/β-catenin signaling pathway.[13] This pathway is crucial for cell proliferation and is often dysregulated in cancer. By inhibiting this pathway, Jatrorrhizine can suppress cancer cell growth and metastasis.
References
- 1. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 6. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
evaluating the synergistic effects of Palmatrubin with antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of natural compounds to enhance the efficacy of existing antibiotics. Palmatine, a protoberberine alkaloid, has demonstrated significant potential as a synergistic partner for various antibiotics against multidrug-resistant pathogens. This guide provides a comparative analysis of Palmatine's synergistic effects, supported by experimental data and detailed methodologies, to inform future research and development.
Quantitative Analysis of Synergistic Activity
The synergistic effect of Palmatine in combination with different antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is considered synergistic.
| Pathogen | Antibiotic | Palmatine Concentration | MIC Reduction of Antibiotic | FICI | Reference |
| Multidrug-Resistant Escherichia coli | Cefquinome | Not specified | 4 to 32-fold | ≤ 0.5 | [1][2][3] |
| Pseudomonas aeruginosa | Ciprofloxacin | 1/2 MIC of Palmatine | Up to 1±0.2 log decrease | Not specified | [4] |
| Candida species (planktonic cells) | Fluconazole | Not specified | Not specified | 0.0049 - 0.75 | [5] |
| Candida species (planktonic cells) | Itraconazole | Not specified | Not specified | 0.0059 - 0.3125 | [5] |
| Candida species (biofilms) | Fluconazole | Not specified | Not specified | 0.125 - 0.375 | [5] |
| Candida species (biofilms) | Itraconazole | Not specified | Not specified | 0.0938 - 0.3125 | [5] |
Mechanisms of Synergism
Palmatine enhances antibiotic activity through a multi-targeted approach. The primary mechanisms identified include:
-
Disruption of Bacterial Membrane Integrity : Palmatine can damage the bacterial cell membrane, increasing its permeability to antibiotics.[2][3]
-
Potentiation of Oxidative Stress : The combination of Palmatine and antibiotics like cefquinome leads to increased production of reactive oxygen species (ROS), causing cellular damage.[1][3]
-
Inhibition of Biofilm Formation : Palmatine has been shown to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.[2][3]
-
Inhibition of Efflux Pumps : Palmatine can act as an efflux pump inhibitor (EPI), preventing bacteria from pumping out antibiotics. This mechanism is particularly relevant for pathogens like Pseudomonas aeruginosa and in synergy with antifungals against Candida species.[4][5][6]
-
Modulation of Bacterial Metabolism : In the case of E. coli, Palmatine was found to reverse the downregulation of sulfur metabolism-related genes induced by cefquinome, suggesting a metabolic-level interaction.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum : A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilutions : Serial twofold dilutions of the antibiotic and Palmatine are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.
-
Plate Setup : A 96-well microtiter plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of Palmatine along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation : Each well is inoculated with a standardized bacterial suspension and incubated.
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation :
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additivity or indifference
-
FICI > 4: Antagonism
-
Proposed Signaling Pathway for Synergistic Action of Palmatine and Cefquinome against E. coli
The synergistic effect of Palmatine and Cefquinome against multidrug-resistant E. coli involves multiple pathways.[1][2]
Conclusion
The presented data strongly support the role of Palmatine as a potent synergistic agent when combined with conventional antibiotics. Its multi-target mechanism of action, including membrane disruption, ROS production, and efflux pump inhibition, makes it a promising candidate for combating antibiotic resistance. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications. This guide provides a foundational understanding for researchers to explore the therapeutic potential of Palmatine-antibiotic combinations.
References
- 1. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation [frontiersin.org]
- 3. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Palmatrubin: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Palmatrubin, a protoberberine alkaloid also known as Palmatine. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. Adherence to these procedures is critical due to the acute toxicity of this compound.
Immediate Safety and Hazard Information
This compound is classified as an acutely toxic substance. It is harmful if swallowed, in contact with skin, or inhaled. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow all prescribed safety precautions.
Key Hazards:
-
Acute Toxicity (Category 4): Harmful if ingested, inhaled, or in contact with skin.
-
Organ-Specific Toxicity: May cause damage to the liver and kidneys through prolonged or repeated exposure.[1][2]
In case of exposure, follow standard first aid procedures and seek immediate medical attention. In the event of a spill, evacuate the area and follow the specific cleanup protocol outlined below.
Quantitative Hazard Data
| Metric | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 135 mg/kg | Mouse | Subcutaneous | [3] |
| CAS Number | 3486-67-7 | N/A | N/A | |
| GHS Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation) | N/A | N/A |
Experimental Protocols: Spill Cleanup and Disposal
This section outlines the detailed, step-by-step procedures for managing spills and disposing of this compound waste.
Spill Cleanup Protocol
-
Immediate Response:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Restrict access to the spill area.
-
If the spill is substantial or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Personal Protective Equipment (PPE):
-
Before entering the spill area, don the following minimum PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
-
-
-
Containment and Cleanup:
-
For small spills of solid this compound, gently cover the material with an absorbent powder (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
For liquid spills, use absorbent pads to contain and absorb the spill. Place the used pads into the hazardous waste container.
-
Do not use water to clean up the initial spill as it may spread the contamination.
-
-
Decontamination:
-
Decontaminate the spill area using a suitable solvent (e.g., ethanol or methanol), followed by a thorough cleaning with soap and water.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.
-
Disposal Protocol for this compound Waste
All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "Palmatine"), and the specific hazards (e.g., "Acutely Toxic").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for this compound disposal and a simplified representation of a biological pathway it is known to modulate.
Caption: A logical workflow for the proper disposal of this compound waste.
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
Essential Safety and Operational Guide for Handling Palmatrubin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Palmatrubin in a laboratory setting. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended. This document outlines procedural guidance for personal protective equipment (PPE), operational handling, and disposal, grounded in best practices for managing research chemicals with unknown toxicological profiles.
Compound Identification and Hazard Summary
Known Information for this compound:
| Property | Value |
|---|---|
| IUPAC Name | 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol |
| CAS Number | 16176-68-4 |
Source: Biorlab[2]
Potential Hazards (Inferred from Palmatine):
| Hazard | Classification |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Acute Dermal Toxicity | Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] |
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive PPE protocol is mandatory to minimize exposure.[3]
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid (Powder) | Chemical fume hood or ventilated balance enclosure. | Double-gloving with nitrile or neoprene gloves is recommended. | Safety glasses with side shields or chemical splash goggles.[4] | NIOSH-approved respirator (e.g., N95) for weighing and handling powders. | Laboratory coat. |
| Handling Solutions | Chemical fume hood. | Nitrile or neoprene gloves.[5] | Chemical splash goggles or a face shield.[4] | Not generally required if handled in a fume hood. | Laboratory coat. |
| High-Energy Operations (e.g., sonication, vortexing) | Chemical fume hood. | Nitrile or neoprene gloves. | Face shield.[4] | Laboratory coat. |
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Handling Procedures
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[3] Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Weighing : When weighing the solid form of this compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation : Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.
-
General Handling : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[1]
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
Spill Management
-
Small Spills :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect unused solid this compound and contaminated disposable labware (e.g., gloves, weigh boats) in a dedicated, labeled, and sealed container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed, and leak-proof container.
-
Sharps : Any needles or syringes used must be disposed of in a designated sharps container.
-
-
Container Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Final Disposal : Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] Do not dispose of this compound down the drain or in regular trash.[9]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. biosynth.com [biosynth.com]
- 2. biorlab.com [biorlab.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labour.gov.hk [labour.gov.hk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
